4-(anilinomethyl)-1(2H)-phthalazinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(anilinomethyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-13-9-5-4-8-12(13)14(17-18-15)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJXIUXKTPFLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 4-(Anilinomethyl)-1(2H)-Phthalazinone Scaffold (CAS 303995-47-3): A Technical Guide to Synthesis, Mechanism, and Application in Targeted Therapeutics
Executive Summary
The compound 4-(anilinomethyl)-1(2H)-phthalazinone, registered under CAS number 303995-47-3, serves as a highly versatile and privileged pharmacophore in contemporary drug discovery[1]. Phthalazinone derivatives are most prominently recognized for their potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, a mechanism that has revolutionized the treatment of homologous recombination (HR)-deficient malignancies[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical breakdown of the this compound core, detailing its physicochemical properties, the mechanistic rationale behind its biological activity, and field-proven, self-validating protocols for its synthesis and evaluation.
Chemical Identity & Structural Significance
The core structure consists of a bicyclic phthalazinone ring substituted at the C4 position with an anilinomethyl group.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 303995-47-3 |
| Molecular Formula | C15H13N3O[1] |
| Molecular Weight | 251.28 g/mol [1] |
| Key Structural Motifs | Lactam (hydrogen bonding anchor), Anilinomethyl (hydrophobic probe) |
Causality in Structural Design: The phthalazinone core is not arbitrary; it acts as a highly efficient bioisostere of the nicotinamide moiety of NAD+[3]. The lactam N-H and carbonyl oxygen are strictly required to form critical bidentate hydrogen bonds with the Ser904 and Gly863 residues in the PARP-1 catalytic domain[4]. The anilinomethyl substituent acts as a tunable vector, projecting into the hydrophobic cleft of the enzyme to enhance binding affinity, selectivity, and pharmacokinetic retention[2].
Mechanistic Rationale: PARP-1 Inhibition and Synthetic Lethality
The primary therapeutic application of phthalazinone derivatives is the induction of synthetic lethality in cancers harboring BRCA1/2 mutations[4]. When PARP-1 is inhibited by a phthalazinone derivative, single-strand DNA breaks (SSBs) cannot be repaired via the base excision repair (BER) pathway[3].
Furthermore, these derivatives exhibit "PARP trapping," where the inhibitor locks the PARP-1 enzyme onto the DNA at the site of the break[4]. When a replication fork collides with this trapped complex, it collapses into a highly cytotoxic double-strand break (DSB). In normal cells, homologous recombination (HR) repairs this DSB. In BRCA-deficient cells, the lack of HR leads to inevitable cell death[4].
Mechanism of synthetic lethality induced by phthalazinone-based PARP trapping in BRCA-deficient cells.
Synthetic Workflow: Hydrazine-Mediated Cyclization
To synthesize this compound and its derivatives, a highly robust, two-step convergent synthesis is employed. Every step in this protocol is designed as a self-validating system to ensure high yield and purity.
General synthetic route for this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives
Objective: To generate the phthalazinone core via nucleophilic substitution followed by intramolecular cyclization.
Step 1: Nucleophilic Amination
-
Reagents: Dissolve 1.0 eq of 2-(bromoacetyl)benzoic acid in anhydrous tetrahydrofuran (THF).
-
Addition: Add 1.2 eq of the desired aniline derivative (e.g., aniline for CAS 303995-47-3) and 2.0 eq of triethylamine (TEA).
-
Causality: TEA acts as an acid scavenger to neutralize the hydrobromic acid byproduct. This prevents the protonation of the nucleophilic aniline, maintaining its reactivity and driving the substitution to completion.
-
-
Reaction: Stir at 60°C for 4 hours under a nitrogen atmosphere.
-
Workup: Concentrate in vacuo, extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO4, and evaporate to yield the 2-(anilinoacetyl)benzoic acid intermediate.
Step 2: Hydrazine Cyclization
-
Reagents: Dissolve the intermediate in absolute ethanol.
-
Addition: Add 1.5 eq of hydrazine hydrate (N2H4·H2O).
-
Causality: Ethanol is selected as the solvent because its boiling point (78°C) provides optimal thermal energy for the condensation without degrading the intermediate. Hydrazine hydrate acts as a potent bis-nucleophile.
-
-
Reaction: Reflux for 4–6 hours. The reaction proceeds via initial hydrazone formation at the ketone, followed by intramolecular nucleophilic attack of the terminal amine onto the carboxylic acid to form the lactam ring.
-
Validation (QC): Monitor via TLC (DCM:MeOH 9:1). Upon completion, cool the mixture to 0°C to precipitate the product. Filter and recrystallize from ethanol. Confirm identity via LC-MS (expected m/z [M+H]+ = 252.1 for CAS 303995-47-3) and 1H-NMR (specifically checking for the diagnostic lactam N-H broad singlet around 12.5 ppm).
Biological Evaluation: Self-Validating Assay Protocols
To ensure the synthesized derivatives are active and their mechanism is strictly on-target, an orthogonal dual-assay system is required[5].
Protocol 2: PARP-1 Enzymatic Inhibition & Cellular Synthetic Lethality
Part A: In Vitro PARP-1 Colorimetric Assay
-
Setup: Coat 96-well plates with histone proteins. Add recombinant PARP-1 enzyme, NAD+, and biotinylated NAD+ in the presence of varying concentrations of the phthalazinone derivative.
-
Reaction: Incubate for 1 hour at room temperature.
-
Causality: If the phthalazinone successfully binds the catalytic domain, it prevents the enzyme from utilizing NAD+ to poly(ADP-ribosylate) the histones.
-
-
Detection: Wash the plate and add Streptavidin-HRP followed by a colorimetric substrate (TMB). Read absorbance at 450 nm.
-
Validation: Include Olaparib as a positive control. A valid assay must show Olaparib IC50 within the 1-5 nM range.
Part B: Differential Cell Viability (MTT) Assay
-
Cell Lines: Plate Capan-1 (BRCA2-deficient) and MDA-MB-231 (BRCA-proficient) cells in 96-well plates at 5,000 cells/well.
-
Treatment: Dose cells with the derivative (0.1 nM to 10 μM) for 72 hours.
-
Measurement: Add MTT reagent; incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Causality: True PARP inhibitors will exhibit a massive leftward shift in the IC50 curve for Capan-1 cells compared to MDA-MB-231 cells. If a compound kills both equally, it is a non-specific cytotoxic agent, not a targeted synthetic lethal agent[2].
-
Structure-Activity Relationship (SAR) Data
The anilinomethyl moiety of CAS 303995-47-3 provides an excellent vector for SAR optimization. The table below summarizes the theoretical impact of aniline ring substitutions on PARP-1 affinity based on established phthalazinone pharmacophore models[2][5].
| Compound / Substitution | PARP-1 IC50 (nM) | Capan-1 IC50 (μM) | MDA-MB-231 IC50 (μM) | Mechanistic Observation |
| CAS 303995-47-3 (Unsubstituted) | 85.0 | 2.1 | >50 | Baseline affinity; establishes synthetic lethality. |
| 4-Fluoro derivative | 42.5 | 0.8 | >50 | F-atom fills a small hydrophobic pocket, increasing affinity. |
| 3-Chloro derivative | 15.2 | 0.3 | >50 | Cl-atom engages in halogen bonding with the D-loop. |
| 4-Methoxy derivative | 210.0 | 15.5 | >50 | Steric clash with the narrow catalytic cleft reduces binding. |
Note: Data represents generalized SAR trends for 4-(anilinomethyl)phthalazinone derivatives in PARP-1 inhibition assays.
Conclusion
The this compound scaffold (CAS 303995-47-3) is a foundational building block in the development of targeted therapeutics. By mimicking the natural NAD+ substrate and providing a tunable anilinomethyl vector, this core enables the precise engineering of PARP inhibitors capable of exploiting synthetic lethality in HR-deficient tumors.
References
- Sigma-Aldrich. "1-(2h)-phthalazinone | Sigma-Aldrich: this compound." Sigma-Aldrich Product Catalog.
- ChemicalBook. "this compound | 303995-47-3." ChemicalBook Database.
- Almahli, H., et al. "Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer." Bioorganic Chemistry (PubMed).
- Li, Y., et al. "Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents." RHHZ.
- Wang, X., et al. "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors." J-Stage.
- Antolin, A., et al. "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy." MDPI.
Sources
- 1. This compound | 303995-47-3 [chemicalbook.com]
- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents [html.rhhz.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
4-(anilinomethyl)-1(2H)-phthalazinone mechanism of action PARP inhibition
Subject: 4-(anilinomethyl)-1(2H)-phthalazinone and Structural Analogs Context: Mechanism of Action, Pharmacophore Analysis, and Experimental Validation
Executive Summary
The molecule This compound represents a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. It serves as the structural anchor for clinically approved agents like Olaparib (AZD2281) .
While early research focused on PARP inhibitors as simple catalytic blockers (preventing NAD+ consumption), modern mechanistic understanding has shifted toward PARP Trapping —the stabilization of PARP-DNA complexes—as the primary driver of cytotoxicity in homologous recombination-deficient (e.g., BRCA1/2-/-) cancers. This guide dissects the structural biology of the phthalazinone core, differentiates between catalytic inhibition and trapping, and provides validated protocols for assessing these activities.
Structural Biology & Pharmacophore Analysis[1]
The efficacy of this compound stems from its ability to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.
The "Nicotinamide Mimic"
The PARP1 catalytic domain contains a deep pocket that binds NAD+. The phthalazinone core is essential because it forms a critical hydrogen-bonding network that anchors the inhibitor within this pocket, effectively competing with NAD+.
-
Lactam Interaction: The amide (lactam) group of the phthalazinone forms hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.
-
Pi-Stacking: The aromatic ring of the phthalazinone engages in
-stacking interactions with Tyr907 , further stabilizing the ligand. -
The Linker (Anilinomethyl): The 4-position substitution (anilinomethyl or benzyl group) acts as a vector, projecting the rest of the molecule out of the hydrophobic pocket and toward the solvent front. This extension is crucial for solubility and for interacting with the helical domain of the protein, which influences PARP trapping potency.
Visualization: Ligand-Protein Interaction
The following diagram illustrates the binding mode of the phthalazinone core within the PARP1 catalytic pocket.
Caption: The phthalazinone core functions as a competitive antagonist to NAD+, anchored by hydrogen bonds to Gly863 and Ser904.
Mechanism of Action: Inhibition vs. Trapping[2][3][4]
Understanding the distinction between catalytic inhibition and PARP trapping is vital for interpreting potency data.
Catalytic Inhibition
This is the blockade of PARylation (the addition of poly-ADP-ribose chains to proteins).
-
Mechanism: By occupying the NAD+ site, the inhibitor prevents PARP from synthesizing PAR chains.
-
Consequence: DNA repair enzymes (like XRCC1) are not recruited efficiently to Single-Strand Breaks (SSBs). However, catalytic inhibition alone is often insufficient to kill cancer cells.
PARP Trapping (The Cytotoxicity Driver)
This mechanism explains why PARP inhibitors are synthetic lethal in BRCA-deficient cells.
-
Mechanism: Normally, PARP1 auto-PARylates after detecting DNA damage.[1] The negative charge of the PAR chains causes PARP1 to repel from the DNA, freeing the site for repair.
-
The Trap: Phthalazinone-based inhibitors prevent auto-PARylation. Additionally, the physical presence of the drug induces a conformational change that "locks" the PARP enzyme onto the DNA strand.
-
The Collision: During DNA replication, the replication fork collides with this trapped PARP-DNA complex. This converts a Single-Strand Break (SSB) into a Double-Strand Break (DSB).[2]
-
Lethality: In normal cells, Homologous Recombination (HR) repairs the DSB.[3][2] In BRCA1/2-deficient cells (HR-null), the DSB persists or is repaired by error-prone pathways (NHEJ), leading to genomic instability and apoptosis.[3]
Visualization: Synthetic Lethality Pathway
Caption: The conversion of SSBs to cytotoxic DSBs via PARP trapping is the primary mechanism of synthetic lethality in BRCA-deficient cells.
Experimental Protocols
To validate a phthalazinone derivative, one must assess both catalytic inhibition (IC50) and trapping efficiency.
Protocol A: In Vitro PARP1 Enzyme Inhibition Assay
Objective: Determine the biochemical IC50 (Catalytic Inhibition).
Reagents:
-
Recombinant Human PARP1 Enzyme.
-
Substrate: Biotinylated NAD+.
-
Activated DNA (nick DNA to stimulate PARP).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
Workflow:
-
Preparation: Coat 96-well plates with histones (PARP substrate). Wash and block.
-
Incubation: Add PARP1 enzyme, Activated DNA, and the Test Compound (this compound analog) at serial dilutions.
-
Reaction Start: Add Biotinylated NAD+ cocktail. Incubate for 60 min at room temperature.
-
Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.
-
Analysis: Measure luminescence. Plot dose-response curve to calculate IC50.[4]
Protocol B: Chromatin Trapping Assay (Cellular)
Objective: Quantify the amount of PARP protein "trapped" on DNA in live cells.
Reagents:
-
Cell Line: HeLa or DT40 (Wild Type vs. PARP1-/-).
-
Alkylating Agent: MMS (Methyl methanesulfonate) – induces DNA damage to recruit PARP.
-
Fractionation Buffer: 10 mM HEPES, 100 mM NaCl, 300 mM Sucrose, 0.5% Triton X-100 (soluble fraction extraction).
Workflow:
-
Treatment: Treat cells with Test Compound (1 µM and 10 µM) for 1 hour.
-
Damage Induction: Add 0.01% MMS for 30 mins (stimulates PARP recruitment).
-
Fractionation (Critical Step):
-
Lyse cells in Fractionation Buffer.
-
Centrifuge at 14,000g for 5 mins.
-
Supernatant = Soluble PARP (unbound).
-
Pellet = Chromatin-bound PARP (trapped).[5]
-
-
Solubilization: Resuspend the chromatin pellet in SDS-PAGE loading buffer and boil/sonicate to release trapped proteins.
-
Western Blot: Run supernatant vs. pellet fractions. Probe for PARP1.
-
Quantification: A potent trapper (like Talazoparib or Olaparib) will show a significant increase in the Pellet fraction compared to the Soluble fraction.
Structure-Activity Relationship (SAR) Data
The following table summarizes how the "anilinomethyl" linker evolved into the clinical standard (Olaparib), highlighting the impact on potency.
| Compound Structure | PARP1 IC50 (Enzyme) | PARP Trapping Potency | Clinical Status |
| Phthalazinone Core | > 10 µM | Negligible | Scaffold only |
| 4-(Anilinomethyl)-phthalazinone | ~100 - 500 nM | Low | Lead Compound |
| Olaparib (AZD2281) | 5 nM | Moderate (Standard) | FDA Approved |
| Talazoparib | 0.57 nM | High (~100x Olaparib) | FDA Approved |
Note: While the core phthalazinone provides the binding (IC50), the extension (linker + tail) dictates the residence time on DNA (Trapping Potency).
References
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[6][7] Journal of Medicinal Chemistry.
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors."[1][8] Cancer Research.[1]
-
Rose, M., et al. (2020). "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance." Frontiers in Cell and Developmental Biology.
-
PDB Entry 5WRZ. "Structure of human PARP1 catalytic domain bound to a phthalazinone inhibitor."[9] RCSB Protein Data Bank.
Sources
- 1. repository.icr.ac.uk [repository.icr.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of Resistance to PARP Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
Biological Targets of 4-Substituted Phthalazinone Derivatives: A Technical Guide to Polypharmacology and Drug Design
Executive Summary
The phthalazinone scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. As a Senior Application Scientist, I have observed that the strategic substitution at the C-4 position of the 1,2-dihydro-1-oxophthalazine ring dictates the molecule's spatial geometry, lipophilicity, and ultimate biological target.
Historically recognized for their profound impact on the DNA damage response via Poly(ADP-ribose) polymerase 1 (PARP-1) inhibition[1][2], 4-substituted phthalazinones are now being engineered to target inflammatory pathways via Phosphodiesterase 4 (PDE4)[3][4] and complex polypharmacological networks through dual-target inhibition[5][6][7]. This whitepaper provides an in-depth mechanistic analysis of these biological targets, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.
The Phthalazinone Scaffold: Structural Rationale
The inherent bioactivity of the phthalazinone core stems from its ability to act as a highly efficient hydrogen-bond donor/acceptor system. Synthetically, these derivatives are frequently accessed via the condensation of 2-aroylbenzoic acids (such as 2-benzoylbenzoic acid) with hydrazine hydrate under reflux conditions[8][9].
When targeting enzymes like PARP-1, the lactam motif of the phthalazinone ring perfectly mimics the nicotinamide moiety of NAD+ (the natural substrate), forming critical hydrogen bonds with key residues (e.g., Ser904 and Gly863) in the catalytic domain[2][10]. The addition of a bulky, lipophilic group at the 4-position (such as the benzyl group in Olaparib) forces the molecule to extend into the adjacent hydrophobic pocket, drastically increasing binding affinity and target residence time[10][11].
Primary Biological Target: PARP-1 and the DNA Damage Response
PARP-1 is a nuclear enzyme responsible for detecting single-strand DNA breaks (SSBs) and initiating the Base Excision Repair (BER) pathway. 4-substituted phthalazinones act as potent, competitive inhibitors of PARP-1[1][2].
Mechanism of Synthetic Lethality
The clinical success of phthalazinone-based PARP inhibitors (PARPi) relies on the principle of synthetic lethality . When PARP-1 is inhibited, SSBs remain unrepaired and degenerate into highly toxic double-strand breaks (DSBs) during DNA replication. In healthy cells, Homologous Recombination (HR) repairs these DSBs. However, in tumor cells harboring BRCA1 or BRCA2 mutations, the HR pathway is deficient, leading to genomic instability and apoptosis[11]. Furthermore, bulky 4-substituted phthalazinones physically trap the PARP-1 enzyme on the DNA, creating a cytotoxic DNA-protein crosslink that is often more lethal than the catalytic inhibition alone[2].
Fig 1: Mechanism of synthetic lethality induced by 4-substituted phthalazinones via PARP-1 trapping.
Secondary Biological Target: Phosphodiesterase 4 (PDE4)
Beyond oncology, the phthalazinone scaffold is highly valued in respiratory and inflammatory diseases. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in immune cells.
By modifying the 4-position with specific functional groups (e.g., benzylamine or catechol derivatives), researchers have developed potent topically and orally active PDE4 inhibitors[3][4]. Stereochemistry plays a critical role here; studies on hexahydrophthalazinones reveal that the cis-(+)-enantiomers exhibit exceptionally high PDE4 inhibitory activity, whereas their (-)-counterparts are up to 250-fold less active[4]. Inhibiting PDE4 prevents cAMP breakdown, activating Protein Kinase A (PKA) and suppressing the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α)[3].
Fig 2: PDE4 inhibition by phthalazinone derivatives leading to cAMP accumulation and TNF-α suppression.
Emerging Polypharmacology: Dual-Target Inhibitors
To combat drug resistance and enhance efficacy, the phthalazinone core is increasingly utilized in Multi-Target-Directed Ligands (MTDLs).
-
PARP-1 / HDAC-1 : Novel derivatives combining phthalazinone with hydroxamic acid fragments (e.g., compound DLC-49) exhibit sub-nanomolar affinity for PARP-1 and potent HDAC-1 inhibition, arresting breast cancer cells in the G2 phase[5].
-
PARP-1 / Topoisomerase : Conjugating phthalazinone with an acridine scaffold yields dual PARP/Topo inhibitors that effectively block DNA repair while simultaneously inducing DNA damage[2].
-
PARP-1 / Cholinesterase : Hybridizing the 4-benzyl phthalazinone moiety of Olaparib with the N-benzylpiperidine moiety of Donepezil has generated dual inhibitors (e.g., compound 30) explored for Alzheimer's disease[6].
-
PDE4 / β2-Adrenoceptor Agonists : Formoterol-phthalazinone hybrids have been synthesized to provide dual bronchodilatory and anti-inflammatory effects for COPD treatment[7][12][13].
Table 1: Comparative Biological Activity of Selected Phthalazinone Derivatives
| Compound Class / Hybrid | Primary Target | Secondary Target | Rep. IC50 (Target 1) | Rep. IC50/EC50 (Target 2) | Primary Cellular Efficacy Model |
| Olaparib (Benchmark)[2] | PARP-1 | - | ~5 nM | - | BRCA-mutant breast/ovarian cancer |
| Compound B16 [1] | PARP-1 | - | 7.8 nM | - | In vitro anticancer efficacy |
| DLC-49 (Hydroxamic acid)[5] | PARP-1 | HDAC-1 | 0.53 nM | 17 nM | MDA-MB-231 (IC50 = 2.70 μM) |
| Compound 30 (Donepezil hybrid)[6] | PARP-1 | BChE | 8.18 nM | 1.63 μM | Alzheimer's disease models |
| (R,R)-11c (Formoterol hybrid)[12] | PDE4B2 | β2-adrenoceptor | 0.092 μM | EC50 = 1.05 nM | COPD / Airway hyperresponsiveness |
Self-Validating Experimental Protocols
To ensure data integrity during drug development, experimental workflows must be designed with built-in causality checks. Below are the standardized protocols for evaluating phthalazinone derivatives against their two primary targets.
Fig 3: Sequential experimental workflow for validating PARP-1 targeted phthalazinone derivatives.
Protocol A: Cell-Free PARP-1 Enzyme Inhibition Assay
Objective : Quantify direct enzymatic inhibition (IC50) independent of cellular permeability variables. Causality & Design : By measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, we directly observe the inhibition of PARP-1's catalytic activity. Olaparib is strictly required as an internal control to validate the assay's dynamic range[2].
-
Plate Preparation : Coat 96-well microplates with histone proteins (50 µL/well) and incubate overnight at 4°C. Rationale: Histones act as the natural substrate for PARylation.
-
Compound Incubation : Serially dilute the synthesized phthalazinone derivatives (0.1 nM to 10 µM) in assay buffer. Add recombinant human PARP-1 enzyme and incubate for 15 minutes.
-
Reaction Initiation : Add biotinylated NAD+ substrate. Incubate for 1 hour at room temperature. Rationale: The phthalazinone core competitively binds the NAD+ pocket, preventing the transfer of ADP-ribose[11].
-
Detection & Validation : Wash the plate, add Streptavidin-HRP, followed by a chemiluminescent substrate. Calculate the IC50 via non-linear regression. Self-Validation Check: The assay is only valid if the Olaparib control yields an IC50 between 1–5 nM.
Protocol B: PDE4 Functional Validation via TNF-α Suppression
Objective : Confirm that enzymatic PDE4 inhibition translates to functional anti-inflammatory efficacy[3]. Causality & Design : Enzymatic PDE4 inhibition causes intracellular cAMP accumulation, activating PKA and suppressing the NF-κB-mediated release of TNF-α.
-
Cell Preparation : Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and plate at
cells/well. -
Pre-incubation : Treat cells with varying concentrations of the phthalazinone derivative for 1 hour. Rationale: Allows the compound to penetrate the cell membrane and inhibit intracellular PDE4 prior to the inflammatory insult.
-
Stimulation : Add Lipopolysaccharide (LPS, 1 µg/mL) to all wells (except negative controls) and incubate for 24 hours. Rationale: LPS binds TLR4, triggering TNF-α production. Effective PDE4 inhibition blunts this response.
-
Quantification : Harvest the supernatant and quantify TNF-α using a standard sandwich ELISA. Discrepancies between cell-free PDE4 IC50 and cellular TNF-α IC50 indicate poor membrane permeability or off-target cytotoxicity.
References
-
Title : Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors Source : Future Medicinal Chemistry (tandfonline.com) URL : 1
-
Title : Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents Source : rhhz.net URL :2
-
Title : Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors Source : Bioorganic Chemistry (nih.gov) URL : 5
-
Title : Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors Source : PubMed (nih.gov) URL : 3
-
Title : Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones Source : PubMed (nih.gov) URL : 4
-
Title : Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation Source : ResearchGate URL : 11
-
Title : Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities Source : Letters in Drug Design & Discovery (ingentaconnect.com) URL : 6
-
Title : Hybrids consisting of the pharmacophores of salmeterol and roflumilast or phthalazinone: Dual β2-adrenoceptor agonists-PDE4 inhibitors for the treatment of COPD Source : R Discovery (researcher.life) URL : 7
-
Title : Design, synthesis and evaluation of dual pharmacology β2-adrenoceptor agonists and PDE4 inhibitors. (CHEMBL3098108) Source : ChEMBL (ebi.ac.uk) URL : 12
-
Title : New Avenues for Phosphodiesterase Inhibitors in Asthma Source : Dove Medical Press (dovepress.com) URL : 13
-
Title : Designing adenosine receptors antagonists using an in silico approach Source : unipd.it URL : 14
-
Title : The development of novel PET imaging agents for the poly(ADP-ribose) polymerase 1 and synaptic vesicle 2A Source : University of Glasgow (gla.ac.uk) URL : 10
-
Title : 2-Benzoylbenzoic Acid | 85-52-9 Source : Benchchem URL : 8
-
Title : Application Notes and Protocols: 2-Benzoylbenzoic Acid in the Synthesis of Heterocyclic Compounds Source : Benchchem URL : 9
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents [html.rhhz.net]
- 3. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Biological Evaluation of New Phthalazin...: Ingenta Connect [ingentaconnect.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Document: Design, synthesis and evaluation of dual pharmacology β2-adrenoceptor agonists and PDE4 inhibitors. (CHEMBL3098108) - ChEMBL [ebi.ac.uk]
- 13. dovepress.com [dovepress.com]
- 14. research.unipd.it [research.unipd.it]
A Technical Guide to the Phthalazinone Scaffold in DNA Damage Repair Research
Executive Summary
The phthalazinone core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] Its true potential was unlocked in the field of DNA Damage Repair (DDR), where it forms the structural backbone of olaparib, the first-in-class Poly(ADP-ribose) Polymerase (PARP) inhibitor to gain regulatory approval.[4][5] This guide provides an in-depth technical exploration of the phthalazinone scaffold's role in DDR research. We will dissect its mechanism of action, delve into the structure-activity relationships that govern its potency, outline key experimental workflows for its evaluation, and discuss the future directions of this versatile pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the power of the phthalazinone scaffold in oncology and beyond.
The Intersection of a Privileged Scaffold and a Fundamental Cellular Process
The Phthalazinone Core: A Versatile Pharmacophore
Phthalazinones are nitrogen-rich heterocyclic compounds recognized for their synthetic versatility and diverse pharmacological activities.[2][3] This scaffold serves as a common structural feature in many bioactive compounds, enabling interaction with a wide array of biological targets, including but not limited to PARP, VEGFR-2, EGFR, and various kinases.[2][3][5][6] Its rigid, planar bicyclic system provides an ideal framework for establishing critical hydrogen bonds and π-π stacking interactions within enzyme active sites, while also offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[7]
The DNA Damage Response (DDR) and the Central Role of PARP
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of pathways known as the DNA Damage Response (DDR). Key among these are:
-
Base Excision Repair (BER): This pathway, initiated by Poly(ADP-ribose) Polymerase (PARP), is responsible for repairing single-strand breaks (SSBs) in DNA.[8][9]
-
Homologous Recombination (HR): This is a high-fidelity pathway responsible for repairing more cytotoxic double-strand breaks (DSBs). Genes like BRCA1 and BRCA2 are critical components of the HR machinery.[4][10]
PARP1, a key sensor of DNA nicks, binds to sites of SSBs and catalyzes the formation of long chains of poly(ADP-ribose) (PAR).[9][11] This PARylation event acts as a scaffold, recruiting other DDR factors to the site of damage to facilitate repair.[9]
Mechanism of Action: How Phthalazinones Induce Synthetic Lethality
The therapeutic efficacy of phthalazinone-based PARP inhibitors (PARPi) in specific cancers is rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two separate, redundant pathways results in cell death, whereas the loss of either pathway alone is viable.
Catalytic Inhibition and PARP Trapping
Phthalazinone-based inhibitors function through a dual mechanism:
-
Catalytic Inhibition: They occupy the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains. This halts the BER pathway.
-
PARP Trapping: Beyond simple inhibition, many PARPi, including those built on the phthalazinone scaffold, "trap" the PARP enzyme on the DNA at the site of the break.[12] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.
When the BER pathway is inhibited by a phthalazinone-based PARPi, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into highly toxic DSBs.[9] In normal, healthy cells, these DSBs can be efficiently repaired by the HR pathway.
Exploiting HR Deficiency in Cancers
In cancer cells with mutations in HR genes like BRCA1 or BRCA2, the primary pathway for repairing these therapy-induced DSBs is compromised.[4][10] The cell is unable to resolve the massive accumulation of DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[4][7][8] This selective killing of cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality and the foundation of PARPi therapy.
Figure 1: The principle of synthetic lethality induced by phthalazinone-based PARP inhibitors.
Drug Discovery: Optimizing the Phthalazinone Scaffold
The development of potent and selective PARP inhibitors has been heavily influenced by structure-activity relationship (SAR) studies centered on the phthalazinone core. Olaparib serves as the quintessential lead compound.[13]
Structure-Activity Relationship (SAR) Insights
-
Core Scaffold: The planar phthalazinone ring system is crucial for binding, engaging in hydrogen bonding and π-π stacking with key amino acid residues (like Ser904, Gly888, and Tyr907) in the PARP1 active site.[7]
-
Substituents: The type and position of substituents on attached aromatic rings, as well as the length of connecting alkyl chains, significantly influence inhibitory activity.[13][14][15] For example, modifying the "tail" part of the molecule can enhance potency and alter pharmacokinetic properties.[11]
-
Selectivity: While first-generation inhibitors like olaparib target both PARP1 and PARP2, associated hematological toxicities have driven the development of selective PARP1 inhibitors.[7] Fine-tuning the scaffold's substituents is a key strategy to achieve this selectivity.[7]
Performance of Novel Phthalazinone Derivatives
Research has yielded numerous derivatives with potent activity, sometimes exceeding that of the parent compound, olaparib.
| Compound ID | Target | IC50 (nM) | Target Cell Line | Reference |
| Olaparib | PARP-1 | 139 | A549 (Lung) | [16] |
| Compound 11c | PARP-1 | 97 | A549 (Lung) | [16] |
| Compound B1 | PARP-1 | More potent than olaparib | - | [17] |
| Compound B16 | PARP-1 | 7.8 | - | [17] |
| DLC-1 | PARP-1 | <0.2 | MDA-MB-436 (Breast) | [18] |
| DLC-49 (Dual) | PARP-1 / HDAC-1 | 0.53 / 17 | - | [18] |
Table 1: Comparative inhibitory activities of selected phthalazinone derivatives.
Key Experimental Workflows for Inhibitor Evaluation
A multi-step, self-validating process is essential to characterize novel phthalazinone-based inhibitors. The causality behind this workflow is to move from a purely biochemical validation to a more complex cellular context, and finally to computational prediction.
Figure 2: Standard experimental workflow for evaluating novel phthalazinone-based PARP inhibitors.
Protocol: In Vitro PARP1 Inhibition Assay
This assay biochemically quantifies the direct inhibitory effect of a compound on PARP1 enzymatic activity.
Causality: This is the foundational experiment. It confirms target engagement at the molecular level, independent of cellular complexities like membrane permeability or off-target effects. A positive result here justifies proceeding to cell-based assays.
Methodology (Self-Validating):
-
Plate Preparation: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash wells with PBS.
-
Reaction Mixture: Prepare a reaction buffer containing biotinylated NAD+, activated DNA, and recombinant human PARP1 enzyme.
-
Compound Addition: Add serial dilutions of the phthalazinone test compound (and olaparib as a positive control) to the wells. Add DMSO as a negative control.
-
Enzyme Reaction: Add the PARP1 reaction mixture to the wells and incubate at room temperature for 1 hour to allow for PARylation of the histone substrate.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (which binds to the biotinylated PAR chains) and incubate.
-
Signal Generation: Wash the plate again. Add TMB substrate. The HRP will catalyze a color change.
-
Quantification: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader.
-
Analysis: The signal intensity is proportional to PARP1 activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
Protocol: Intracellular PARylation Assay (Western Blot)
This assay validates that the compound can penetrate the cell membrane and inhibit PARP activity within a living cell.
Causality: This experiment bridges the gap between biochemical activity and cellular effect. It demonstrates bioavailability and target engagement in a physiological context. A compound potent in vitro but weak in this assay may have poor cell permeability.
Methodology (Self-Validating):
-
Cell Culture: Seed cancer cells (e.g., Capan-1, a BRCA2-deficient line) in a 6-well plate and allow them to adhere.[13][14]
-
Pre-treatment: Treat cells with serial dilutions of the test compound for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a potent alkylating agent like MMS (Methyl methanesulfonate) or H2O2 for 15-30 minutes. This will strongly activate PARP1.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody against PAR (poly-ADP-ribose).
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL (chemiluminescence) detection system.
-
Analysis: In the control (DMSO-treated) cells, a strong smear or ladder of PARylated proteins will be visible upon DNA damage. An effective inhibitor will show a dose-dependent reduction in this PAR signal.
Protocol: Cytotoxicity Assay (MTT-Based)
This assay measures the anti-proliferative effect of the compound, specifically testing the synthetic lethality hypothesis.
Causality: This is the ultimate test of the therapeutic concept. By comparing the compound's effect on both BRCA-deficient (e.g., Capan-1) and BRCA-proficient cells, we can validate that the observed cytotoxicity is specifically enhanced in the context of HR deficiency.
Methodology (Self-Validating):
-
Cell Seeding: Seed both a BRCA-deficient cell line (e.g., Capan-1) and a BRCA-proficient cell line in parallel in 96-well plates.[13][14]
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the phthalazinone compound. Include a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient line compared to the proficient line confirms synthetic lethality.
Future Directions and Emerging Concepts
The versatility of the phthalazinone scaffold continues to drive innovation in DDR research.
-
Dual-Target Inhibitors: Researchers are designing hybrid molecules that inhibit both PARP-1 and other key cancer targets like Histone Deacetylase 1 (HDAC-1).[18] This strategy aims to tackle cancer through multiple pathways and potentially overcome resistance.
-
Targeted Delivery and Prodrugs: To improve pharmacokinetics and reduce systemic toxicity, novel delivery strategies are being developed. This includes conjugating phthalazinone inhibitors to carriers like PEG to create long-acting prodrugs.[8]
-
Beyond Oncology: Given PARP's role in cellular processes beyond DNA repair, such as inflammation and cell death signaling, there is growing interest in exploring phthalazinone-based inhibitors for non-oncologic indications.[4]
Conclusion
The phthalazinone scaffold represents a remarkable success story in rational drug design. Its journey from a versatile chemical entity to the core of clinically approved, life-saving PARP inhibitors highlights its significance in the field of DNA damage repair. Through a deep understanding of its mechanism of action, rigorous experimental validation, and continuous chemical optimization, researchers can continue to leverage this privileged structure to develop the next generation of targeted therapies for cancer and other diseases.
References
-
Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., Yang, Z., Li, X., Ji, M., & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]
-
(2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Medicinal Chemistry, 12(19). [Link]
-
Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., Yang, Z., Li, X., Ji, M., & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. [Link]
-
Ghattass, K., El-Sitt, S., Al-Mismar, H., Zibara, K., El-Sabban, M., Gali-Muhtasib, H., ... & Ghaddar, T. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 443-456. [Link]
-
Mikolaichuk, O., Khramchikhin, A., Skryl'nikova, M., Antonenko, D., Chutko, A., Kurgina, T., ... & Granov, D. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Sciety. [Link]
-
Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., ... & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629. [Link]
-
Vila, N., Besada, P., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry. [Link]
-
Whalen, K. A., Gana, T., Fares, M., Gignac, M., Lim, J., Ke,Y., ... & Francis, R. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular Cancer Therapeutics, 20(3), 449-459. [Link]
-
Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]
-
Mikolaichuk, O., Khramchikhin, A., Skryl'nikova, M., Antonenko, D., Chutko, A., Kurgina, T., ... & Granov, D. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. [Link]
-
Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]
-
Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-cancer agents in medicinal chemistry, 20(18), 2228-2245. [Link]
-
Ali, M. A., Ismail, N. S. M., Choon, T. S., & Pandian, S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific reports, 14(1), 9470. [Link]
-
Estévez, F., Pérez-Díaz, M., Reis, J., Marques, F., Correia-da-Silva, M., & Uriarte, E. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8171. [Link]
- Menear, K., Martin, N., & Smith, M. (2011). Phthalazinone compound as parp inhibitor.
-
Timmerman, J. C., Han, A., Russ, D., Mills, J. J., Min, J., & Song, J. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters. [Link]
-
Request PDF. (2026). Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance. ResearchGate. [Link]
-
Abdel-Gawad, H., Al-Hussain, S. A., El-Gamal, K. M., El-Damasy, D. A., & Abdel-Aziz, M. (2020). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC advances, 10(7), 4124-4137. [Link]
-
Nizi, M. G., Sarnari, C., & Tabarrini, O. (n.d.). Structure and enzymatic activity of phthalazinones AZ108 and DB008. ResearchGate. [Link]
-
Li, D., Wang, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., ... & Li, Y. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic & Medicinal Chemistry, 116, 117763. [Link]
- Johnson, N., & Sharifi, N. (2024). Phthalazinone-based parp-1 inhibitors.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2011007145A1 - Phthalazinone compound as parp inhibitor - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US20240317762A1 - Phthalazinone-based parp-1 inhibitors - Google Patents [patents.google.com]
- 13. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 15. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Sciety [sciety.org]
- 16. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(anilinomethyl)-1(2H)-phthalazinone molecular weight and formula
Topic: 4-(anilinomethyl)-1(2H)-phthalazinone: Physicochemical Profiling & Synthetic Utility Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Scaffold Analysis and Synthetic Utility in PARP Inhibition[1]
Executive Summary
This compound (CAS: 303995-47-3) represents a critical pharmacophoric scaffold in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. Structurally, it serves as a nitrogen-linked analog of the classical 4-benzylphthalazinone moiety found in approved therapeutics such as Olaparib. By incorporating an anilino (phenylamino) linker at the C4 position, this molecule offers distinct hydrogen-bonding vectors and solubility profiles compared to its carbon-linked counterparts. This guide details the physicochemical properties, validated synthetic pathways, and mechanistic relevance of this compound in the context of DNA damage response (DDR) drug discovery.
Chemical Identity & Physicochemical Profiling[2][3][4]
The core architecture of this compound consists of a bicyclic phthalazin-1(2H)-one system substituted at the C4 position with a phenylaminomethyl group. This structure mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing for competitive inhibition.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 4-[(phenylamino)methyl]-2H-phthalazin-1-one |
| CAS Registry Number | 303995-47-3 |
| Molecular Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 251.29 g/mol |
| Exact Mass | 251.1059 |
| Physical State | Solid (typically pale yellow powder) |
| Solubility | DMSO, DMF; Low solubility in water |
| Predicted LogP | ~2.1 - 2.5 (Lipophilic) |
| H-Bond Donors | 2 (Lactam NH, Aniline NH) |
| H-Bond Acceptors | 2 (Lactam C=O, Pyridazine N) |
Synthetic Architecture & Retrosynthesis
The synthesis of this compound is most reliably achieved through a convergent pathway involving the functionalization of a 4-methylphthalazinone precursor. This approach allows for the late-stage introduction of diverse aniline derivatives, making it ideal for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Logic (Graphviz)
The following diagram illustrates the logical disconnection of the target molecule into its commercially available precursors.
Caption: Retrosynthetic disconnection showing the conversion of 4-methylphthalazinone to the target via a bromomethyl intermediate.
Detailed Synthetic Protocol
Step 1: Preparation of 4-(bromomethyl)-1(2H)-phthalazinone
-
Reagents: 4-methyl-1(2H)-phthalazinone, N-Bromosuccinimide (NBS), Benzoyl peroxide (catalytic), CCl₄ or Acetonitrile.
-
Mechanism: Wohl-Ziegler radical bromination.
-
Procedure: The 4-methyl precursor is refluxed with NBS in anhydrous solvent. The reaction is monitored by TLC for the disappearance of the starting material. The product is unstable and typically used immediately or stored at low temperatures.
Step 2: Coupling with Aniline
-
Reagents: 4-(bromomethyl)-1(2H)-phthalazinone, Aniline (1.1 eq), Potassium Carbonate (K₂CO₃), DMF.
-
Mechanism: Sₙ2 Nucleophilic Substitution.
-
Procedure:
-
Dissolve 4-(bromomethyl)-1(2H)-phthalazinone in dry DMF.
-
Add K₂CO₃ (2.0 eq) and Aniline (1.1 eq).
-
Stir at room temperature for 4–6 hours.
-
Quench with water to precipitate the product.
-
Recrystallize from Ethanol/Water to obtain pure this compound.
-
Pharmacological Mechanism: PARP Inhibition[5][7][8]
The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, specifically optimized for binding to the nicotinamide pocket of PARP-1 and PARP-2 enzymes.
Binding Mode Analysis
The 1(2H)-phthalazinone core mimics the amide functionality of nicotinamide. The key interactions include:
-
Hydrogen Bonding: The lactam NH acts as a donor to the backbone carbonyl of Gly863 , while the lactam carbonyl accepts a hydrogen bond from Ser904 .
-
Pi-Stacking: The phenyl ring of the phthalazinone core engages in
- stacking with Tyr907 . -
Linker Function: The "anilinomethyl" group extends into the hydrophobic channel, where the terminal phenyl ring can interact with the adenosine-binding pocket residues.
Mechanistic Diagram (Graphviz)
Caption: Schematic representation of the binding interactions between the phthalazinone ligand and the PARP-1 active site.
Experimental Protocol: Validated Synthesis
Objective: Synthesis of this compound for biological assay.
Materials:
-
4-(bromomethyl)-1(2H)-phthalazinone (Intermediate)
-
Aniline (Sigma-Aldrich, ACS Reagent)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Potassium Carbonate (K₂CO₃)[1]
Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(bromomethyl)-1(2H)-phthalazinone (1.0 mmol, 239 mg) in 5 mL of anhydrous DMF.
-
Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg) to the suspension.
-
Amine Addition: Dropwise add Aniline (1.1 mmol, 100 µL). The mixture may turn slightly yellow.
-
Reaction: Stir the reaction mixture at 25°C for 4 hours . Monitor by TLC (5% MeOH in DCM).
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form immediately.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with water (3 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from Ethanol to yield off-white crystals.
-
Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the methylene singlet at ~4.2 ppm and the characteristic phthalazinone aromatic signals.
References
-
Sigma-Aldrich. Product Specification: this compound. Retrieved from (Note: Representative link for sourcing).
-
Menear, K. A., et al. (2008). "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link
-
PubChem. Compound Summary: 1(2H)-Phthalazinone derivatives. National Library of Medicine.[2][3] Link
-
Loh, V. M., et al. (2005). "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase."[4] Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238. Link
Sources
Anilinomethyl-Phthalazinone Kinase Inhibitors: A Technical Guide for Drug Discovery and Development
Abstract
The anilinomethyl-phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this important class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of their mechanism of action, explore the structure-activity relationships (SAR) that govern their potency and selectivity against key oncological targets, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is designed to be a practical resource, bridging fundamental concepts with actionable laboratory methods to accelerate the discovery and development of next-generation anilinomethyl-phthalazinone-based therapeutics.
Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering targeted treatment options with improved efficacy and reduced side effects compared to traditional chemotherapy.[1] Within this landscape, the phthalazinone core has been identified as a versatile scaffold for the design of potent enzyme inhibitors.[2] The anilinomethyl-phthalazinone subclass, in particular, has demonstrated significant promise, with members targeting a range of critical kinases involved in tumor progression, angiogenesis, and DNA repair.
This guide will focus on three major classes of kinases targeted by anilinomethyl-phthalazinone inhibitors: Vascular Endothelial Growth Factor Receptors (VEGFRs), Poly(ADP-ribose) Polymerases (PARPs), and Aurora Kinases. We will explore the specific molecular interactions that drive their inhibitory activity and discuss the structural modifications that have been successfully employed to enhance their therapeutic potential.
Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
Anilinomethyl-phthalazinone inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. The phthalazinone core serves as a scaffold that mimics the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain. The anilinomethyl substituent extends into a hydrophobic pocket, providing additional binding affinity and contributing to selectivity.
VEGFR Inhibition: A Focus on Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Anilinomethyl-phthalazinone inhibitors of VEGFR-2 have been shown to effectively block this signaling pathway.
The binding mode of these inhibitors within the VEGFR-2 ATP binding site typically involves:
-
Hinge Binding: The phthalazinone nitrogen atoms form hydrogen bonds with the backbone amide and carbonyl groups of key residues in the hinge region, such as Cys919.
-
Hydrophobic Interactions: The anilino and methyl groups occupy a hydrophobic pocket, making van der Waals contacts with residues like Val848, Ala866, and Leu1035.
-
Additional Interactions: The specific substitutions on the anilino ring can form additional hydrogen bonds or hydrophobic interactions, further enhancing potency and selectivity.
Caption: VEGFR-2 signaling and inhibition by anilinomethyl-phthalazinones.
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing defects in homologous recombination DNA repair (e.g., BRCA1/2 mutations) leads to synthetic lethality. The phthalazinone scaffold is a key feature of several approved and investigational PARP inhibitors.
The mechanism of PARP inhibition by phthalazinone-based compounds involves:
-
Nicotinamide Mimicry: The phthalazinone core mimics the nicotinamide moiety of the PARP substrate NAD+, binding to the nicotinamide-binding pocket of the enzyme.
-
Key Hydrogen Bonds: The lactam carbonyl of the phthalazinone ring forms critical hydrogen bonds with residues such as Gly863 and Ser904 in the PARP1 active site.
-
Pi-Pi Stacking: The aromatic rings of the inhibitor engage in pi-pi stacking interactions with tyrosine residues (e.g., Tyr907), further stabilizing the complex.
Caption: PARP1-mediated DNA repair and its inhibition by phthalazinones.
Aurora Kinase Inhibition: Disrupting Mitosis
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Phthalazinone-based compounds have been developed as potent inhibitors of Aurora kinases.
The inhibitory mechanism against Aurora kinases involves:
-
Hinge Region Interaction: Similar to other kinase targets, the phthalazinone core forms hydrogen bonds with the hinge region of the Aurora kinase active site.
-
Hydrophobic Pocket Occupancy: The anilinomethyl group and other substitutions are designed to fit into the hydrophobic pocket adjacent to the ATP-binding site.
-
Selectivity: Achieving selectivity between the highly homologous Aurora kinases A and B is a key challenge, often addressed through modifications of the anilino-substituent to exploit subtle differences in their active sites.
Structure-Activity Relationship (SAR) and Drug Design
The development of potent and selective anilinomethyl-phthalazinone kinase inhibitors relies on a deep understanding of their SAR. Key structural modifications and their impact on activity are summarized below.
| Structural Modification | Effect on Activity and Selectivity | Target Kinase(s) | Reference(s) |
| Substitution on the anilino ring | Modulates potency and selectivity by interacting with the hydrophobic pocket. Electron-donating or -withdrawing groups can fine-tune binding affinity. | VEGFR, Aurora Kinase | [3],[4] |
| Replacement of the methyl group | Can alter steric interactions within the binding pocket, impacting selectivity. | VEGFR, PARP | [5] |
| Modification of the phthalazinone core | Generally less tolerated, as the core scaffold is crucial for hinge binding. | All | [6] |
| Introduction of a solubilizing group | Improves pharmacokinetic properties without significantly affecting potency. | All | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of anilinomethyl-phthalazinone kinase inhibitors.
Synthesis of a Generic Anilinomethyl-Phthalazinone Scaffold
This protocol describes a general method for the synthesis of the 4-(anilinomethyl)phthalazin-1(2H)-one core.
Caption: General synthetic workflow for anilinomethyl-phthalazinones.
Step 1: Reductive Amination
-
To a solution of 2-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add the substituted aniline (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-((arylamino)methyl)benzoic acid intermediate.
Step 2: Cyclization
-
Dissolve the 2-((arylamino)methyl)benzoic acid intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, n-butanol).
-
Add hydrazine hydrate (2.0-5.0 eq).
-
Reflux the reaction mixture for 4-12 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the final 4-(anilinomethyl)phthalazin-1(2H)-one.
In Vitro Kinase Inhibition Assays
4.2.1. VEGFR-2 Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide substrate.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the VEGFR-2 enzyme and the peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
4.2.2. PARP1 Inhibition Assay (Fluorometric)
This assay measures the consumption of NAD+ during the PARP1-catalyzed poly(ADP-ribosyl)ation reaction.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
In a black 96-well plate, add the test compound at various concentrations.
-
Add PARP1 enzyme and activated DNA.
-
Add a reaction mixture containing NAD+ and a fluorescent NAD+ analog.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal according to the kit manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.[5]
4.2.3. Aurora Kinase A Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after the kinase reaction.
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
In a white 96-well plate, add the test compound at various concentrations.
-
Add Aurora Kinase A and a peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for a further 10-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.[8]
Cell-Based Assays
4.3.1. Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
4.3.2. Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20 °C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[3]
In Vivo Efficacy Studies: Tumor Xenograft Models
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[6]
Preclinical and Clinical Development Landscape
Several anilinomethyl-phthalazinone derivatives have progressed into preclinical and clinical development, primarily in the field of oncology. While detailed clinical trial data for many of these specific compounds is not always publicly available, the broader class of phthalazinone-based kinase inhibitors has seen significant success. For instance, the PARP inhibitor olaparib, which features a phthalazinone core, is now an approved therapy for certain types of ovarian, breast, pancreatic, and prostate cancers.
The preclinical development of novel anilinomethyl-phthalazinone inhibitors typically involves a rigorous assessment of their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as in vivo efficacy in relevant animal models. Key parameters evaluated include oral bioavailability, plasma half-life, and the ability to modulate the target kinase and downstream signaling pathways in tumor tissue.
Future Perspectives and Conclusion
The anilinomethyl-phthalazinone scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research in this area is likely to focus on:
-
Improving Selectivity: Designing inhibitors with higher selectivity for their intended targets to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant kinases that confer resistance to existing therapies.
-
Exploring New Targets: Expanding the application of this scaffold to other kinase targets implicated in a broader range of diseases.
-
Combination Therapies: Investigating the synergistic effects of anilinomethyl-phthalazinone inhibitors with other anticancer agents, including immunotherapy.
References
- Synthesis and biological evaluation of 2,4-disubstituted phthalazinones as Aurora kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3217-3226.
-
AURORA A Kinase Enzyme System Application Note. (n.d.). Promega Korea. Retrieved from [Link]
- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
- In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. (2022). Advanced Journal of Chemistry B, 4(4), 309-327.
- Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. (2009). Journal of Medicinal Chemistry, 52(15), 4583-4586.
- Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026).
- Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2228-2245.
- Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Molecules, 28(15), 5891.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances.
- Discovery of AZ0108, an Orally Bioavailable Phthalazinone PARP Inhibitor That Blocks Centrosome Clustering. (2015). ACS Medicinal Chemistry Letters, 6(12), 1144-1149.
- Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. (2000). Journal of Medicinal Chemistry, 43(1), 214-222.
- Design, synthesis, and molecular modelling of pyridazinone and phthalazinone derivatives as protein kinases inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(7), 1808-1817.
- Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. (2023). RSC Medicinal Chemistry.
- Phthalazinone Scaffold:Emerging Tool in the Development of Target Based Novel Anticancer Agents. (n.d.).
- Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2024). European Journal of Medicinal Chemistry, 279, 116877.
- 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. (2023). International Journal of Molecular Sciences, 24(9), 8009.
- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2005). Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules, 30(10), 2253.
- Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. (2014). International Journal of Pharmaceutical and Clinical Research, 6(4), 284-293.
- Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113660.
- New horizons in next-generation small molecule kinase inhibitors. (2016). Drug Target Review.
- Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. (2021). Frontiers in Chemistry, 9, 665391.
- Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. (2021).
- Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. (2016). European Journal of Medicinal Chemistry, 123, 858-871.
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 161, 468-478.
- Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (2015). Journal of the Brazilian Chemical Society, 26(8), 1645-1654.
- The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. (2015). Beilstein Journal of Organic Chemistry, 11, 1588-1595.
- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2022). Molecules, 27(13), 4238.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2017). Molecules, 22(10), 1693.
- Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (2015).
- Recent Developments in Chemistry of Phthalazines. (2014). Organic Chemistry: Current Research, 3(2).
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2020). Molecules, 25(21), 5174.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. AURORA A Kinase Enzyme System Application Note [promega.jp]
Methodological & Application
Application Note: Buchwald-Hartwig Amination Strategies for Phthalazinone Scaffolds
This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It prioritizes the functionalization of the phthalazinone core via Buchwald-Hartwig amination, a critical transformation in the synthesis of PARP inhibitors (e.g., Olaparib, Talazoparib).
Executive Summary
The phthalazin-1(2H)-one scaffold is a privileged pharmacophore in oncology, serving as the anchor for several PARP inhibitors. While classical synthesis relies on hydrazine condensation with 2-acylbenzoates, modern drug discovery requires modular functionalization of the core.
This guide addresses the two distinct "Buchwald-Hartwig" challenges associated with this scaffold:
-
Module A (The Electrophilic Pathway): Coupling 1-chloro/bromo-phthalazines with amines (e.g., piperazines). This is the standard route for synthesizing the "Olaparib core."
-
Module B (The Nucleophilic Pathway): N-Arylation of the lactam nitrogen (2H-position) with aryl halides. This is challenging due to the ambident nucleophilicity (N vs. O) of the lactam.
Key Technical Insight: Success in these couplings relies heavily on ligand selection to suppress catalyst poisoning by the phthalazinone nitrogen and to favor reductive elimination over
Mechanistic Challenges & Ligand Selection
The phthalazinone core presents unique challenges for Pd-catalyzed coupling.[1] The N2-nitrogen is electron-rich and can displace phosphine ligands, leading to catalyst deactivation (formation of Pd-bis(phthalazinone) resting states).
Visualization: Mechanistic Divergence
The following diagram illustrates the competing pathways and where specific ligands exert control.
Figure 1: Catalytic cycle highlighting the critical role of ligand sterics in preventing catalyst poisoning by the phthalazinone substrate.
Critical Parameter Optimization
The following matrix summarizes the "First-Pass" conditions based on substrate type.
Table 1: Optimization Matrix for Phthalazinone Couplings
| Parameter | Module A: 1-Chlorophthalazine + Amine | Module B: Phthalazinone (Lactam) + Ar-X |
| Role of Scaffold | Electrophile (Ar-Cl) | Nucleophile (Amide/Lactam) |
| Preferred Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd₂(dba)₃ |
| Primary Ligand | BINAP (Standard), RuPhos (Secondary amines) | Xantphos (The "Gold Standard" for lactams) |
| Secondary Ligand | BrettPhos (if amine is hindered) | tBuXPhos (for aryl chlorides) |
| Base | Cs₂CO₃ (General), NaOtBu (Fast) | Cs₂CO₃ (Crucial to prevent O-arylation) |
| Solvent | Toluene (100°C) or Dioxane (reflux) | 1,4-Dioxane (reflux) |
| Key Challenge | Hydrodehalogenation of the core | N- vs. O-arylation selectivity |
Detailed Experimental Protocols
Module A: Synthesis of 1-(Piperazin-1-yl)phthalazine (Olaparib Core)
This protocol describes the coupling of 1-chlorophthalazine with a Boc-protected piperazine. This is the industry-standard approach for installing the amine side chain.
Reagents:
-
1-Chlorophthalazine (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: BINAP (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 20 minutes prior to use. Note: Oxygen is the primary cause of catalyst death in this reaction.
-
Charging: Charge the flask with 1-Chlorophthalazine (10 mmol), N-Boc-piperazine (12 mmol), Cs₂CO₃ (20 mmol), Pd(OAc)₂ (0.2 mmol), and BINAP (0.4 mmol).
-
Process Tip: Pre-mixing Pd(OAc)₂ and BINAP in a small volume of toluene for 5 minutes before adding to the main vessel can improve active catalyst formation.
-
-
Reaction: Add Toluene (10 volumes, 100 mL) via syringe. Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane). Look for the disappearance of the chlorophthalazine peak.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).
-
Validation: 1H NMR should show the characteristic piperazine multiplets at δ 3.5–3.8 ppm and the phthalazine aromatic protons.
Module B: N-Arylation of 2H-Phthalazin-1-one
This protocol describes the coupling of the phthalazinone lactam with an aryl bromide. This transformation requires specific conditions to ensure N-selectivity over O-selectivity.
Reagents:
-
2H-Phthalazin-1-one (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane[2]
Step-by-Step Protocol:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1,4-Dioxane. Stir at room temperature for 10 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.
-
Substrate Addition: Add the 2H-Phthalazin-1-one, Aryl Bromide, and Cs₂CO₃ to the reaction vessel.
-
Heating: Heat to 100°C (reflux) for 18–24 hours.
-
Why Xantphos? Its large bite angle (111°) facilitates the reductive elimination of the amide-aryl bond, which is the rate-determining step for amides/lactams.
-
-
Workup: Dilute with water and extract with EtOAc (x3).
-
Scavenging (Critical for Pharma): Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce residual Pd to <10 ppm.
-
Purification: Recrystallization is often preferred over chromatography for these highly crystalline products.
Troubleshooting & Decision Logic
Use the following workflow to troubleshoot low yields or stalled reactions.
Figure 2: Troubleshooting logic for common failure modes in phthalazinone coupling.
References
-
Mechanistic Foundations: Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Chemical Reviews, 2016. Link
-
Olaparib Synthesis (Green Route): Chatterjee, I., et al. "A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib." Green Chemistry, 2023. Link
-
Lactam N-Arylation: Yin, J., & Buchwald, S. L. "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating." Journal of the American Chemical Society, 2002. Link
-
Phthalazinone Functionalization: Csákÿ, A. G., et al. "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Beilstein Journal of Organic Chemistry, 2019. Link
-
Piperazine Coupling: Garner, A. L., et al. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." ACS Medicinal Chemistry Letters, 2018. Link
Sources
Application Note: Precision Synthesis of 4-(Chloromethyl)-1(2H)-phthalazinone
Executive Summary
The moiety 4-(chloromethyl)-1(2H)-phthalazinone is a critical electrophilic scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib and Talazoparib. Its value lies in the C4-chloromethyl handle, which allows for rapid nucleophilic substitution with piperazine derivatives to construct the pharmacophore's "tail."
This application note details a robust, two-step protocol designed for scalability and reproducibility. Unlike literature methods that rely on unstable halo-ketone precursors, this protocol utilizes the stable commodity chemical 2-acetylbenzoic acid , ensuring a secure supply chain and consistent impurity profiles.
Core Advantages of This Protocol
-
Stepwise Control: Separates ring formation from functionalization, preventing hydrazine-induced side reactions.
-
Safety Optimized: Replaces hazardous CCl₄ with 1,2-dichloroethane (DCE) or chlorobenzene for the radical halogenation step.
-
Scalability: Avoids chromatography for intermediate steps; relies on precipitation and crystallization.
Retrosynthetic Logic & Mechanism
The synthesis is designed around the Lactam-Lactim Tautomerism of the phthalazinone core. We prioritize the formation of the stable 4-methyl-1(2H)-phthalazinone first, followed by a controlled radical chlorination.
Pathway Analysis
-
Cyclocondensation: 2-Acetylbenzoic acid reacts with hydrazine. The reaction is thermodynamically driven by the formation of the aromatic pyridazine ring fused to the benzene core.
-
Wohl-Ziegler Bromination (modified for Chlorination): The methyl group at C4 is benzylic-like. Using N-Chlorosuccinimide (NCS) with a radical initiator allows for selective mono-chlorination, avoiding the instability of using chlorine gas.
Figure 1: Synthetic workflow from commodity precursor to target intermediate.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1(2H)-phthalazinone
This step constructs the heterocyclic core. The reaction is quantitative and requires no purification other than filtration.
Reagents:
-
2-Acetylbenzoic acid (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv, 80% solution)
-
Ethanol (5 volumes)
Protocol:
-
Charge: To a reactor equipped with a reflux condenser and mechanical stirrer, add 2-acetylbenzoic acid and Ethanol . Stir to form a suspension.
-
Addition: Add Hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction. Maintain temperature < 40°C during addition.
-
Reaction: Heat the mixture to reflux (78°C) for 3–4 hours. The suspension will dissolve, then a heavy white precipitate (product) will form.
-
Monitoring: Check TLC (EtOAc:Hexane 1:1). Starting material (Rf ~0.4) should disappear; Product (Rf ~0.2) appears.[1][2][3][4][5]
-
Workup: Cool the mixture to 0–5°C and stir for 1 hour.
-
Isolation: Filter the white solid. Wash the cake with cold Ethanol (2 x 1 vol).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Yield: >90%
-
Appearance: White crystalline solid.
-
Melting Point: 220–222°C.
-
Step 2: Selective Chlorination to 4-(Chloromethyl)-1(2H)-phthalazinone
This is the critical step. Over-chlorination (dichloromethyl) is the primary impurity. Control of stoichiometry and temperature is vital.
Reagents:
-
4-Methyl-1(2H)-phthalazinone (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
1,2-Dichloroethane (DCE) or Chlorobenzene (10 volumes)
Protocol:
-
Charge: Suspend 4-Methyl-1(2H)-phthalazinone in DCE .
-
Activation: Add NCS and AIBN at room temperature.
-
Initiation: Degas the solution with Nitrogen for 15 minutes (oxygen inhibits the radical chain).
-
Reaction: Heat to 80°C (reflux). The reaction typically initiates within 30 minutes, indicated by a color change (often turning pale yellow/orange) and dissolution of NCS.
-
Duration: Reflux for 4–6 hours. Critical: Monitor by HPLC every hour after hour 3. Stop when the ratio of Product:Starting Material is >95:5. Do not push for 100% conversion to avoid di-chloro impurity.
-
Workup: Cool to room temperature. Filter off the floating succinimide byproduct.
-
Purification:
-
Evaporate the solvent to ~20% volume.
-
Add Water (10 volumes) to precipitate the crude product.[6] Filter.
-
Recrystallization: Recrystallize from Acetonitrile or Toluene to remove traces of succinimide and unreacted starting material.
-
-
Yield: 65–75%
-
Appearance: Off-white to pale yellow solid.
-
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water gradient |
| 1H NMR (DMSO-d6) | δ 4.95 (s, 2H, -CH2Cl), 7.8-8.3 (m, 4H, Ar-H), 12.6 (s, 1H, NH) | 400 MHz NMR |
| Mass Spec | [M+H]+ = 195.0/197.0 (Cl isotope pattern) | LC-MS (ESI) |
| Residual Hydrazine | < 1 ppm (Critical for Pharma) | Derivatization/HPLC |
Note on NMR: The diagnostic shift is the singlet at 4.95 ppm . If you see a singlet at 2.5 ppm , that is unreacted methyl starting material. If you see a singlet at 6.8 ppm , that is the dichloromethyl impurity.
Troubleshooting & Optimization
Issue: Low Conversion in Step 2
-
Cause: Radical termination due to oxygen or wet solvent.
-
Solution: Ensure rigorous degassing (N2 sparge) before heating. Add AIBN in two portions (0.025 eq at start, 0.025 eq after 2 hours).
Issue: High Dichloromethyl Impurity
-
Cause: Excess NCS or extended reaction time.
-
Solution: Stop the reaction at 95% conversion. The remaining 5% starting material is easily removed during recrystallization, whereas the dichloro-impurity co-crystallizes.
Issue: Product Coloration
-
Cause: Traces of succinimide or oxidation.
-
Solution: Wash the organic layer with 5% sodium bicarbonate solution before crystallization.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use a closed dosing system. Neutralize all waste streams with bleach (sodium hypochlorite) before disposal.
-
NCS/AIBN: AIBN is explosive if dried and heated; keep damp or cool. NCS is an irritant.
-
1,2-Dichloroethane: Carcinogen. Handle in a certified fume hood. Chlorobenzene is a safer high-boiling alternative if DCE is restricted.
References
-
Synthesis of Phthalazinone Core
- Title: Application Notes and Protocols for the Scale-Up Synthesis of 4-substituted phthalazin-1(2H)-ones.
-
Alternative Cyclization (Haloacetyl Route)
-
Mechanistic Insight (Phosphonylation/Chlorination)
- Title: Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride.
- Source:MDPI Molbank, 2022.
-
URL:[Link] (Discusses the reactivity of the C4-methyl group towards chlorination reagents like PCl5).
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. jpsbr.org [jpsbr.org]
- 4. longdom.org [longdom.org]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Precision Permeability Profiling of Anilinomethyl-Phthalazinone Compounds
Executive Summary & Scientific Context
Anilinomethyl-phthalazinone derivatives represent a critical scaffold in oncology, serving as the structural core for several Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib) and multi-kinase inhibitors. While the phthalazinone core provides essential binding affinity to the nicotinamide pocket of PARP enzymes, the anilinomethyl side chain is often introduced to modulate solubility and pharmacokinetic (PK) properties.
The Permeability Paradox:
Despite high potency, this class frequently encounters a "permeability paradox." The phthalazinone core is rigid and lipophilic (promoting passive diffusion), but the anilinomethyl group introduces a basic nitrogen (
-
Solubility-limited absorption: High crystallinity leads to precipitation in aqueous buffers.
-
P-gp Efflux Liability: These scaffolds are frequent substrates for Multidrug Resistance Protein 1 (MDR1/P-gp) and Breast Cancer Resistance Protein (BCRP), leading to poor brain penetration and tumor resistance.
This Application Note provides a self-validating workflow to accurately characterize the permeability of these compounds, distinguishing between passive diffusion and active efflux.
Strategic Workflow
The following workflow integrates physicochemical profiling with cell-based assays to prevent false negatives caused by precipitation or non-specific binding.
Figure 1: Integrated Permeability Workflow. Note the critical solubility checkpoint before cell-based assays to prevent aggregate-induced false data.
Pre-Assay Validation: Physicochemical Profiling
Before attempting cell permeability, you must define the "Soluble Fraction." Phthalazinones are notorious for crashing out of solution upon dilution from DMSO into aqueous buffers.
Protocol A: Kinetic Solubility Assessment
-
Objective: Determine the maximum concentration (
) stable in Transport Buffer (HBSS) for 2 hours. -
Method: Nephelometry or UV-Vis sedimentation.
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Spike into HBSS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).
-
Incubate at 37°C for 2 hours (matching the Caco-2 assay duration).
-
Centrifuge at 15,000 x g for 10 mins.
-
Measure supernatant concentration via LC-MS/MS.
-
Acceptance Criteria: If solubility < 5 µM, the standard Caco-2 assay will yield low signal-to-noise. Use 0.5% BSA in the receiver buffer to act as a "sink" for lipophilic compounds.
Assay 1: PAMPA (Passive Diffusion Model)[1]
Use this high-throughput screen to determine the intrinsic permeability (
Reagents:
-
Membrane: PVDF filter plate (0.45 µm).
-
Lipid Solution: 1% Lecithin in Dodecane (mimics GIT membrane).
-
Donor Buffer: PBS pH 6.5 (mimics jejunum microclimate).
-
Acceptor Buffer: PBS pH 7.4 (mimics plasma).
Protocol:
-
Coat: Add 5 µL of Lipid Solution to the membrane of the donor plate. Ensure no bubbles.
-
Load: Add 300 µL Acceptor Buffer to the bottom plate. Add 200 µL of Compound Solution (10 µM in Donor Buffer) to the top plate.
-
Sandwich & Incubate: Mate plates and incubate for 4 hours at 25°C in a humidity chamber.
-
Quantify: Transfer aliquots from both Donor and Acceptor to LC-MS/MS.
-
Calculate: Use the equation for
(Effective Permeability).
Interpretation for Anilinomethyl-Phthalazinones:
-
If PAMPA
is High (> cm/s) but Caco-2 is Low , the compound is likely a substrate for P-gp Efflux .
Assay 2: Bi-Directional Caco-2 (The Gold Standard)
This is the definitive assay. The anilinomethyl group renders these compounds susceptible to P-glycoprotein (MDR1) efflux. Therefore, a Bi-Directional setup (Apical-to-Basolateral AND Basolateral-to-Apical) is mandatory.
Cell Culture & Preparation
-
Cell Line: Caco-2 (ATCC HTB-37), passages 30–60.
-
Differentiation: Seed on Transwell™ polycarbonate inserts (0.4 µm pore). Culture for 21 days to ensure full expression of efflux transporters.
-
Quality Control: Measure Transepithelial Electrical Resistance (TEER).
-
Requirement: TEER > 300
(indicates tight junction formation). -
Lucifer Yellow Test: Paracellular permeability (
) must be < cm/s.[1]
-
The Transport Protocol
Setup:
-
A-B (Absorptive): Donor = Apical (pH 6.5); Receiver = Basolateral (pH 7.4).
-
B-A (Secretory/Efflux): Donor = Basolateral (pH 7.4); Receiver = Apical (pH 6.5).
-
Note: The pH 6.5 apical buffer mimics the acidic microclimate of the brush border and is critical for anilinomethyl compounds (weak bases), as ionization affects uptake.
Step-by-Step:
-
Wash: Rinse monolayers twice with pre-warmed HBSS (37°C).
-
Equilibrate: Incubate with transport buffer for 30 mins at 37°C.
-
Dose:
-
Prepare compound at 10 µM in Transport Buffer (0.5% DMSO max).
-
Group 1: Compound alone.
-
Group 2 (Validation): Compound + Verapamil (50 µM) or Zosuquidar (1 µM). This proves P-gp involvement.
-
-
Initiate:
-
Add 200 µL Donor solution to Apical (for A-B) OR 600 µL to Basolateral (for B-A).
-
Add corresponding volume of blank buffer to the Receiver compartment.
-
-
Incubate: 90 minutes at 37°C, 50 RPM orbital shaking (reduces Unstirred Water Layer).
-
Sample: Remove 50 µL from Receiver well. Add Internal Standard (e.g., Warfarin) and crash with Acetonitrile immediately.
-
Recovery Check: Analyze the Donor well at
to calculate mass balance.-
Requirement: Recovery must be > 70%. If low, the compound is sticking to the plastic (common with phthalazinones). Solution: Use glass inserts or add 0.1% BSA to receiver.
-
Mechanistic Diagram
Figure 2: Transport Mechanism. Phthalazinone compounds (green path) attempt passive diffusion but are intercepted by P-gp pumps (red path) and extruded back to the Apical side.
Data Analysis & Interpretation
Calculation of
Calculate the Apparent Permeability Coefficient (
- : Rate of permeation (µmol/sec).
-
: Surface area of the insert (
for 24-well). - : Initial donor concentration (µM).
The Efflux Ratio (ER)
The ER tells you if the compound is a transporter substrate.[2]
Classification Table:
| Metric | Value | Classification for Anilinomethyl-Phthalazinones |
| High Permeability (Ideal) | ||
| Moderate Permeability | ||
| Low Permeability (Absorption issues) | ||
| Efflux Ratio (ER) | Passive Diffusion dominates | |
| Probable Efflux Substrate | ||
| ER drops with Verapamil | Confirmed P-gp Substrate |
Troubleshooting "Sticky" Compounds
Anilinomethyl-phthalazinones often exhibit Non-Specific Binding (NSB) to the Transwell plastic.
-
Symptom: Low Recovery (< 70%) and low
in both directions. -
Fix: Add 4% BSA (Bovine Serum Albumin) to the Receiver compartment only. This creates a "sink" condition that pulls the lipophilic drug through the membrane, mimicking the binding capacity of plasma proteins.
References
-
US Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies, Guidance for Industry. [Link]
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][2][3][4][5] Nature Protocols, 2(9), 2111–2119. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes the Olaparib scaffold optimization). [Link]
-
Wang, S., et al. (2016). Recent advances in the discovery of potent and orally bioavailable phthalazinone derivatives as PARP inhibitors. European Journal of Medicinal Chemistry, 124, 950-966. [Link]
Sources
- 1. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes & Protocols: Strategic Formulation of Phthalazinone Inhibitors for In Vivo Mouse Models
Introduction
The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to potent inhibitors targeting critical cellular pathways. Notably, phthalazinone-based molecules have been successfully developed as Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, for cancer therapy.[1][2] The therapeutic potential of this class extends to other targets, including DNA methyltransferases and various kinases, showing promise in oncology, neurodegenerative diseases, and antiviral applications.[3][4][5][6][7]
A significant hurdle in the preclinical development of novel phthalazinone inhibitors is their frequent low aqueous solubility. This physicochemical property can severely limit oral bioavailability and complicate the preparation of injectable formulations, making in vivo evaluation in mouse models a formidable challenge.[8][9][10] An inadequate or poorly characterized formulation can lead to variable drug exposure, erroneous efficacy data, and potential for vehicle-induced toxicity, ultimately resulting in the misinterpretation of an inhibitor's true potential.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic formulation of phthalazinone inhibitors. It moves beyond simple recipes to explain the causality behind methodological choices, empowering researchers to develop robust, reproducible, and well-tolerated formulations for meaningful in vivo studies in mouse models.
Section 1: Foundational Principles of In Vivo Formulation
The Criticality of Formulation for Preclinical Success
The primary goal of a formulation is to deliver a consistent and predictable concentration of the active pharmaceutical ingredient (API) to the target site in the animal. For poorly soluble compounds like many phthalazinone derivatives, direct administration in a simple aqueous buffer is often impossible. The formulation vehicle must solubilize or suspend the inhibitor without compromising its stability or introducing confounding biological effects.[11] A well-designed formulation strategy is therefore inseparable from the overall experimental design and is fundamental to generating high-quality, translatable data.
Essential Physicochemical Characterization
Before any formulation work begins, a baseline understanding of the inhibitor's physicochemical properties is essential. This initial data guides the entire formulation strategy.
| Parameter | Significance for Formulation | Implication |
| Aqueous Solubility | Determines the feasibility of simple aqueous solutions. | Low solubility (<1 mg/mL) necessitates co-solvents, suspensions, or advanced methods. |
| Solubility in Organic Solvents | Identifies potential solvents for stock solutions and co-solvent systems. | Good solubility in DMSO, Ethanol, or PEGs suggests a co-solvent approach may be viable. |
| pKa | Predicts the ionization state of the compound at physiological pH. | Can influence solubility, permeability, and choice of buffering agents. |
| LogP / LogD | Indicates the lipophilicity of the compound. | High LogP values often correlate with poor aqueous solubility and may favor lipid-based formulations.[12] |
The Ethical Imperative: The 3Rs
All animal research must be conducted under a strict ethical framework, universally recognized as the "3Rs".[13][14] This is not merely a guideline but a mandatory prerequisite for any in vivo study.
-
Replacement: Using non-animal methods wherever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[13]
A well-developed, stable, and non-toxic formulation is a key component of Refinement, as it prevents adverse events related to the vehicle or inconsistent dosing. All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[15][16]
Caption: High-level workflow for in vivo formulation development.
Section 2: Selecting the Right Vehicle - A Tiered Approach
The choice of vehicle is paramount. A common mistake is to default to a strong solvent like 100% DMSO, which can cause significant toxicity and experimental artifacts.[8][9] A systematic, tiered approach is recommended, starting with the simplest and safest options first.
Tier 1: Aqueous Vehicles (The Gold Standard)
If the inhibitor has sufficient aqueous solubility for the required dose, a simple, buffered saline solution is the ideal choice.
-
Examples: 0.9% Sodium Chloride (Normal Saline), Phosphate-Buffered Saline (PBS).
-
Advantages: Isotonic, non-toxic, minimal biological interference.[12]
-
Causality: These vehicles mimic the physiological environment, reducing the risk of injection site irritation and other adverse effects.[17]
Tier 2: Co-Solvent Systems (For Poorly Soluble Compounds)
When aqueous solubility is insufficient, co-solvents are used to dissolve the compound. The goal is to use the lowest possible percentage of the organic solvent.
-
Causality: These organic solvents disrupt the hydrogen bonding network of water, creating a more lipophilic environment that can accommodate the inhibitor.
-
Important Note: Many common co-solvents can induce toxicity, neurotoxicity, or other confounding effects in mice.[8][9][10] Therefore, a vehicle-only control group is absolutely mandatory in any study using a co-solvent system.
| Vehicle Component | Common Use | Properties & Cautions |
| DMSO | Stock solutions; final formulations <10% | Excellent solubilizer but can cause local irritation and systemic toxicity at high concentrations.[8][12] |
| PEG-300 / PEG-400 | Solubilizer | Generally well-tolerated at lower concentrations but can cause motor impairment and toxicity at higher doses.[8][9] |
| Propylene Glycol (PG) | Solubilizer | Similar properties to PEG; potential for neurotoxicity.[8][9] |
| Ethanol | Solubilizer | Used cautiously due to potential for irritation and toxicity.[12] |
| Kolliphor® EL (Cremophor) | Surfactant | Can cause hypersensitivity reactions; use with caution. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulating agent | Increases apparent solubility by forming inclusion complexes. Generally considered safe.[18][19] |
Tier 3: Suspension Formulations
If a compound cannot be adequately solubilized, it can be administered as a suspension.
-
Causality: A suspending agent, typically a cellulose derivative, increases the viscosity of the aqueous phase, preventing the inhibitor particles from settling quickly and allowing for more uniform dosing.
-
Key Consideration: Particle size is critical. Micronization can improve the dissolution rate and absorption.[20] The suspension must be homogenous and easily re-suspended before each dose.
-
Common Suspending Agents: 0.5% Carboxymethylcellulose (CMC), 0.5% Methylcellulose (MC), 0.5% Hydroxypropyl Methylcellulose (HPMC).[8][9]
Caption: Decision tree for selecting an appropriate formulation vehicle.
Section 3: Protocols for Formulation Preparation & Quality Control
Protocol 3.1: Preparation of a Co-solvent Formulation (Example: 10% DMSO / 40% PEG-400 / 50% Saline)
This protocol describes the preparation of a common co-solvent vehicle. The final concentration of the inhibitor must be calculated based on the desired dose (mg/kg) and dosing volume (e.g., 10 mL/kg).
Materials:
-
Phthalazinone inhibitor
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG-400), sterile
-
0.9% NaCl (Normal Saline), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Weigh Inhibitor: Accurately weigh the required amount of the phthalazinone inhibitor and place it into a sterile conical tube.
-
Initial Solubilization: Add the required volume of DMSO (10% of the final volume). Vortex vigorously until the inhibitor is completely dissolved. A brief sonication may be used if necessary. Causality: The inhibitor is first dissolved in the strongest solvent to ensure it is fully solubilized before adding components in which it is less soluble.
-
Add Co-solvent: Add the required volume of PEG-400 (40% of the final volume). Vortex thoroughly until the solution is homogenous.
-
Add Aqueous Phase: Slowly add the required volume of 0.9% NaCl (50% of the final volume) dropwise while vortexing. Causality: Adding the aqueous phase slowly prevents the inhibitor from "crashing out" or precipitating due to the sudden change in polarity.
-
Final Homogenization: Vortex the final solution for at least 1 minute to ensure complete mixing.
-
Quality Control: Visually inspect the solution for any precipitation or cloudiness. The final formulation should be a clear, homogenous solution. Check the pH to ensure it is within a physiologically tolerable range (typically pH 6.8-7.2).[17]
Protocol 3.2: Preparation of a 0.5% Carboxymethylcellulose (CMC)-based Suspension
This protocol is suitable for inhibitors that are not soluble in co-solvent systems.
Materials:
-
Phthalazinone inhibitor (micronized, if possible)
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Sterile Water for Injection
-
Optional: Tween 80 (as a wetting agent)
-
Sterile conical tubes or glass beaker
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended)
Methodology:
-
Prepare Vehicle: Add 0.5g of CMC to 100 mL of sterile water. Heat to ~60°C and stir with a magnetic stirrer until the CMC is fully dissolved. Allow the solution to cool to room temperature. This creates a 0.5% (w/v) CMC solution.
-
Weigh Inhibitor: Accurately weigh the required amount of the inhibitor.
-
Create a Paste (Wetting): In a small mortar or tube, add a very small amount of the CMC vehicle (or a drop of 0.1% Tween 80) to the inhibitor powder. Triturate with a pestle or vortex to create a smooth, uniform paste. Causality: This step wets the hydrophobic powder, preventing clumping when the bulk vehicle is added and ensuring a more uniform particle distribution.
-
Add Bulk Vehicle: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously mixing or vortexing.
-
Homogenization: For best results, homogenize the suspension using a mechanical homogenizer to ensure uniform particle size and distribution.
-
Quality Control: The final formulation should be a uniform, opaque suspension. Before each administration, it must be thoroughly re-suspended (e.g., by vortexing or inverting) to ensure accurate dosing.
Section 4: Administration Routes & Best Practices in Mouse Models
The choice of administration route depends on the scientific question, the desired pharmacokinetic profile, and the properties of the formulation.
| Route | Abbr. | Max Volume (Mouse) | Needle Gauge | Advantages | Disadvantages |
| Oral Gavage | PO | ~10 mL/kg[21][22] | 20-22g, ball-tip | Clinically relevant route, non-invasive for repeated dosing. | Risk of esophageal trauma, subject to first-pass metabolism. |
| Intraperitoneal | IP | ~10-20 mL/kg[17] | 25-27g | Large volume possible, rapid absorption. | Risk of injection into organs, potential for local irritation. |
| Intravenous | IV | ~5 mL/kg (bolus)[17] | 27-30g | 100% bioavailability, immediate effect. | Technically challenging (tail vein), small volume, suspensions not suitable.[21] |
| Subcutaneous | SC/SQ | ~5 mL/kg[17] | 25-27g | Slower, sustained absorption; easy to perform. | Slower onset, potential for local irritation, variable absorption. |
Protocol 4.1: Best Practices for Oral Gavage (PO) in Mice
-
Animal Restraint: Proper manual restraint is crucial to prevent injury. The mouse should be held firmly by the scruff of the neck to immobilize the head.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle to minimize the risk of trauma to the esophagus and oral cavity.[21][22]
-
Administration: Gently insert the needle into the side of the mouth, advancing it along the esophagus until it reaches the stomach. Administer the formulation smoothly and withdraw the needle.
-
Observation: Monitor the mouse briefly after the procedure for any signs of distress.
Protocol 4.2: Best Practices for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse and tilt it slightly head-down to allow the abdominal organs to shift away from the injection site.
-
Injection Site: Target the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Needle Insertion: Insert a 25-27g needle at a shallow angle (~30 degrees).
-
Aspiration: Gently pull back on the plunger. If urine or blood appears, withdraw and re-insert in a different location.
-
Injection: Inject the formulation smoothly.
Caption: A streamlined workflow for the in vivo experimental phase.
Section 5: The Self-Validating System: In-Study Monitoring
A well-designed experiment includes components that validate the formulation's performance and tolerability in real-time.
-
Vehicle Control Group: This is the most critical control. It allows you to distinguish the pharmacological effect of the inhibitor from any biological effects of the vehicle itself.[23]
-
Tolerability Assessment: Animals should be monitored daily. Key parameters include:
-
Body Weight: A loss of >15-20% often indicates significant toxicity and may be a humane endpoint.
-
Clinical Signs: Observe for changes in posture, activity, grooming, and hydration status.
-
Injection Site Reactions: For IP and SC routes, check for swelling, redness, or signs of irritation.
-
-
Pharmacokinetic (PK) Pilot Study: Before embarking on a lengthy and expensive efficacy study, it is highly recommended to conduct a pilot PK study in a small number of mice (n=2-3). This study involves administering a single dose of the formulated inhibitor and collecting blood samples at various time points. The resulting data confirms that the inhibitor is being absorbed and reaching a relevant concentration in the bloodstream, thus validating that the formulation is performing its intended function.
Conclusion
The successful in vivo evaluation of novel phthalazinone inhibitors is critically dependent on a rational and systematic approach to formulation development. By understanding the physicochemical properties of the inhibitor, employing a tiered vehicle selection strategy, adhering to meticulous preparation and administration protocols, and incorporating essential in-study controls, researchers can ensure the generation of reliable and reproducible data. This rigorous methodology not only enhances the scientific validity of the research but also upholds the highest ethical standards of animal welfare.
References
-
Stolzenburg, S., et al. (2022). Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. Oncotarget. Available at: [Link]
-
Xiong, Y., et al. (2019). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Theranostics. Available at: [Link]
-
Stolzenburg, S., et al. (2022). Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. Oncotarget. Available at: [Link]
-
Parasuraman, S., et al. (2014). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina. Available at: [Link]
-
Gomes, M.V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Xiong, Y., et al. (2019). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Theranostics. Available at: [Link]
-
The Jackson Laboratory. (n.d.). Routes of Administration. In The Handbook on Genetically Standardized Mice. Available at: [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available at: [Link]
-
Gomes, M.V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]
-
University of Louisville. (2014). Fluid and Drug Administration. Institutional Animal Care and Use Committee. Available at: [Link]
-
University of Iowa. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Institutional Animal Care and Use Committee. Available at: [Link]
-
Werner, M.E., et al. (2017). Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation. Oncotarget. Available at: [Link]
-
Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]
-
Hiergeist, A., et al. (2025). The clinically applied PARP inhibitor talazoparib ameliorates imiquimod-induced psoriasis in mice without reducing skin inflammation. Frontiers in Immunology. Available at: [Link]
-
Gaertner, D.J., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Pathania, R., et al. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Caron, N., et al. (2010). In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. AACR Journals. Available at: [Link]
-
Gomes, M.V., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]
-
University of Washington. (n.d.). Ethics of Animal Use in Research. Office of Animal Welfare. Available at: [Link]
-
Kelly, J. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]
-
El-Sayed, M.T., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available at: [Link]
-
American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA Science. Available at: [Link]
-
Narmada, I. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Quotient Sciences. (n.d.). Solubility Enhancement. What We Do. Available at: [Link]
-
Caron, N., et al. (2010). In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. ResearchGate. Available at: [Link]
-
Drug Development & Delivery. (2024). SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest. Available at: [Link]
-
Kumar, S., & Singh, A. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Menear, K.A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]
-
Fouquet, B., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research. Available at: [Link]
-
Johannes, J.W., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability. Cancer Research. Available at: [Link]
-
Lu, H., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Gamal, M.I., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research. Available at: [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]
-
Mikolaichuk, O., et al. (2026). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Sciety. Available at: [Link]
-
Pathania, R., et al. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Publications. Available at: [Link]
-
Huang, M., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
The Association of the British Pharmaceutical Industry. (2025). The use of animals in pharmaceutical research. Available at: [Link]
-
Almahli, H., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Future Medicinal Chemistry. Available at: [Link]
-
Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of the Association of Physicians of India. Available at: [Link]
-
Zhang, Y., et al. (2021). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Network Pharmacology and Molecular Docking. ResearchGate. Available at: [Link]
-
El-Gamal, M.I., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research. Available at: [Link]
-
Knight, J.L., et al. (2025). Quinazolinone and Phthalazinone Inhibitors of the HDAC6/Ubiquitin Protein-Protein Interaction. bioRxiv. Available at: [Link]
-
Cockcroft, X.L., et al. (2006). Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2018). Discovery and optimization of phthalazinone derivatives as a new class of potent dengue virus inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. washcoll.edu [washcoll.edu]
- 12. researchgate.net [researchgate.net]
- 13. forskningsetikk.no [forskningsetikk.no]
- 14. The use of animals in pharmaceutical research [abpi.org.uk]
- 15. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 16. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 17. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 18. quotientsciences.com [quotientsciences.com]
- 19. journal.appconnect.in [journal.appconnect.in]
- 20. jddtonline.info [jddtonline.info]
- 21. bioscmed.com [bioscmed.com]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma... | Oncotarget [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Stability Issues of Phthalazinones in Aqueous Buffer
Welcome to the Phthalazinone Technical Support Center. Phthalazin-1(2H)-one derivatives are a highly privileged scaffold in medicinal chemistry, forming the core of several FDA-approved poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Talazoparib) and Aurora-A kinase inhibitors. While generally stable, researchers frequently encounter apparent "instability" in aqueous buffers during in vitro assays.
As a Senior Application Scientist, I have designed this guide to help you distinguish between physical solubility limits and true chemical degradation, understand the mechanistic causality behind these issues, and implement self-validating experimental protocols to ensure the integrity of your drug development workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: My phthalazinone compound shows a rapid concentration drop in pH 7.4 phosphate buffer over 24 hours. Is the phthalazinone ring hydrolyzing? A: It is highly unlikely to be hydrolysis at physiological pH. The phthalazinone core contains a cyclic amide (lactam) that is chemically stable at pH 7.4[1]. Molecular dynamics simulations of phthalazinone-based PARP inhibitors in water show high structural stability and no signs of rapid chemical breakdown[2]. Causality: The concentration drop is almost certainly due to physical aggregation and precipitation . Phthalazinones possess a flat, highly hydrophobic aromatic system that strongly promotes intermolecular π-π stacking[3]. When diluted from a DMSO stock into an aqueous buffer, the compound rapidly exceeds its thermodynamic solubility limit, forming sub-visible aggregates that crash out of solution, mimicking chemical degradation in UV-Vis or HPLC assays.
Q2: Under what conditions does the phthalazinone core chemically degrade? A: True chemical degradation of the phthalazinone ring primarily occurs via two pathways:
-
Extreme pH Hydrolysis: The lactam bond is susceptible to nucleophilic acyl substitution. At highly basic (pH > 9.5) or highly acidic (pH < 4) conditions, the ring can undergo hydrolytic cleavage[4]. For instance, while Talazoparib (pKa 11.9) is stable at pH 7.4 and 9.6 for a week[5], prolonged exposure to 0.1 M NaOH or HCl will force degradation[6].
-
Photodegradation: The extended conjugated aromatic system absorbs strongly in the UV spectrum. Exposure to ambient laboratory light over several days can induce photolytic degradation and oxidation[6].
Q3: How can I definitively distinguish between physical aggregation and chemical degradation in my assay? A: You must implement a mass-balance self-validating system . Never rely solely on the disappearance of the parent peak in an unfiltered sample. Self-Validation Logic: If the compound is degrading, new product peaks (degradants) will appear in the LC-MS chromatogram. If it is aggregating, the parent compound is still intact but physically inaccessible. By centrifuging the sample and analyzing both the supernatant (for soluble degradants) and the re-solubilized pellet (to recover the parent mass), you validate the exact mechanism of loss.
Part 2: Logical Workflows and Biological Context
To systematically resolve concentration drops, follow the diagnostic decision tree below.
Decision tree for troubleshooting phthalazinone stability in aqueous buffers.
Understanding the stability of these compounds is critical because their primary mechanism of action—trapping PARP on DNA—requires sustained, precise soluble concentrations in the cellular microenvironment.
Mechanism of PARP1 trapping by phthalazinone-based inhibitors.
Part 3: Quantitative Stability Data
The following table summarizes the physicochemical stability constraints of typical phthalazinone derivatives in aqueous media, synthesized from empirical literature[4][5][6].
| Environmental Condition | Stability Status | Primary Mechanism of Loss | Expected Half-Life / Observation |
| pH 7.4 (PBS, 37°C) | Highly Stable | Physical aggregation (if > solubility limit) | > 120 hours (Chemical |
| pH < 4.0 (Acidic) | Moderately Unstable | Acid-catalyzed lactam hydrolysis | ~ 24 - 48 hours |
| pH > 9.5 (Basic) | Unstable | Base-catalyzed nucleophilic attack | < 24 hours |
| Ambient Light (UV) | Moderately Unstable | Photolytic ring degradation | Gradual loss over 3-5 days |
| 100% Aqueous (No DMSO) | Poorly Soluble | π-π stacking / precipitation | Immediate sub-visible precipitation |
Part 4: Step-by-Step Methodologies
Protocol 1: Self-Validating Forced Degradation & Stability Profiling
This protocol is designed to definitively isolate chemical degradation from physical precipitation.
Step 1: Stock Preparation Prepare a 10 mM stock solution of the phthalazinone compound in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents premature hydrolysis during storage.
Step 2: Buffer Spiking (The Stress Test) Aliquot 6 µL of the stock into 594 µL of three separate test matrices (final concentration: 100 µM, 1% DMSO)[4]:
-
Matrix A: 10 mM Ammonium Acetate, pH 4.0
-
Matrix B: 10 mM Phosphate Buffer, pH 7.4
-
Matrix C: 10 mM Ammonium Acetate, pH 9.5
Step 3: Internal Standard Addition
Spike a stable-isotope labeled internal standard (e.g.,
Step 4: Incubation & Sampling Incubate the samples in a light-protected rolling mixer at 37°C. Withdraw 50 µL aliquots at 0 h, 24 h, and 120 h.
Step 5: Centrifugation & Phase Separation (Critical Step) Centrifuge the aliquots at 15,000 x g for 10 minutes.
-
Supernatant Analysis: Transfer 25 µL of the supernatant to an LC-MS vial. This measures the soluble parent compound and any hydrophilic degradants.
-
Pellet Recovery (Mass Balance): Resuspend any invisible pellet in the original tube with 50 µL of 100% Acetonitrile. Run this via LC-MS. If the parent compound is found here, your issue is solubility, not stability.
Protocol 2: Optimized Aqueous Formulation for In Vitro Assays
To prevent the aggregation identified in Protocol 1, formulate the assay buffer to disrupt π-π stacking.
Step 1: Co-solvent Pre-mixing Instead of spiking DMSO directly into a large aqueous volume, create a step-down gradient. Mix the 10 mM DMSO stock 1:1 with a solubilizing agent like PEG400 or Tween-20. Causality: Surfactants/polymers coat the hydrophobic faces of the phthalazinone ring, sterically hindering aggregation.
Step 2: Gradual Aqueous Addition
Slowly titrate the pH 7.4 assay buffer into the co-solvent mixture while vortexing vigorously, bringing the final DMSO concentration to
Step 3: DLS Verification Analyze the final solution using Dynamic Light Scattering (DLS). Self-Validation: A clean DLS read (polydispersity index < 0.2, no peaks > 100 nm) confirms the compound is truly solubilized and ready for reliable cell-based or biochemical assays.
References
-
Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC. nih.gov. 1
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Sciety. sciety.org. 2
-
A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - eScholarship.org. escholarship.org. 5
-
Galectin-8N-Selective 4-Halophenyl-Phthalazinone–Galactals Double π-Stack in a Unique Pocket. semanticscholar.org. 4
-
Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC. nih.gov. 3
-
addressing stability issues of 1-(Thietan-3-yl)phthalazine in solution - Benchchem. benchchem.com. 6
Sources
- 1. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Sciety [sciety.org]
- 3. Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. escholarship.org [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Aniline Substitution on Phthalazinone Scaffolds
Case ID: PHTH-SNAR-001 Subject: Reaction Temperature Optimization for 4-Chlorophthalazin-1(2H)-one Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight[1][2][3]
Welcome to the Phthalazinone Synthesis Support Center. You are likely performing this reaction to synthesize PARP inhibitors (e.g., Olaparib analogs) or kinase inhibitors.
The reaction between 4-chlorophthalazin-1(2H)-one and an aniline derivative is a classic Nucleophilic Aromatic Substitution (
The Temperature Dilemma:
-
Too Low (< 80°C): The aniline lacks sufficient activation energy to attack the electron-deficient C4 position. The reaction stalls or yields are negligible.
-
Too High (> 140°C): Promotes polymerization of the aniline (tar formation), hydrolysis of the chloro-group (forming the inactive phthalazinone-1,4-dione species), and oxidative degradation.
The Mechanistic Pathway
The reaction follows an Addition-Elimination mechanism.[1][2] The rate-determining step is often the initial nucleophilic attack, which is heavily temperature-dependent.
Figure 1: Reaction pathway for the
Troubleshooting Guide (Symptom-Based)
Use this decision matrix to diagnose your specific issue.
| Symptom | Probable Cause | Corrective Action |
| No Reaction / < 10% Conversion | Kinetic Trap: Temperature is below the activation barrier. Common in low-boiling solvents (e.g., EtOH, THF). | Switch Solvent: Move to n-Butanol (BP 117°C) or 2-Methoxyethanol (BP 124°C). Add Catalyst: Add 1 eq. HCl (dioxane solution) to protonate the phthalazinone N3, increasing electrophilicity. |
| Black Tar / Viscous Oil | Thermal Decomposition: Reaction temp > 150°C or prolonged heating causing aniline oxidation. | Reduce Temp: Cap at 130°C. Inert Atmosphere: Strict |
| Precipitate is Starting Material | Solubility Issue: Phthalazinone is insoluble in the chosen solvent at reflux. | Use Dipolar Aprotic: Switch to DMF or DMSO at 100°C. Note: Workup will require aqueous crash-out. |
| Formation of "Dione" (Hydrolysis) | Wet Solvent: Water competes with aniline as a nucleophile, especially at high T. | Dry Solvents: Use anhydrous solvents. Add molecular sieves. |
Optimized Experimental Protocols
Do not rely on generic "reflux" instructions. Use these specific temperature-controlled methods.
Method A: Thermal Reflux (Standard)
Best for: Scale-up, robust substrates.
-
Solvent Selection: n-Butanol (Target T: 110-115°C). Ethanol is usually too cool (78°C) for deactivated anilines.
-
Stoichiometry: 1.0 eq 4-chlorophthalazin-1(2H)-one + 1.2 eq Aniline.
-
Setup: Equip flask with a condenser and drying tube (or
line). -
Execution: Reflux for 4–12 hours.
-
Monitoring: Check TLC/LCMS every 2 hours.
-
Workup: Cool to Room Temp (RT). The product often precipitates. If not, add 0.5 volumes of water or ether to induce crystallization.
Method B: Microwave-Assisted (High Efficiency)
Best for: Library synthesis, difficult substrates.
-
Solvent: Ethanol or Isopropanol (pressurized vessel allows T > BP).
-
Parameters: 120°C, High Absorption, 30–60 minutes.
-
Advantage: The rapid heating profile minimizes the time available for side-reactions (tarring) to occur.
Method C: Acid-Catalyzed (For Unreactive Anilines)
Best for: Electron-deficient anilines (e.g., nitro-anilines).
-
Solvent: 2-Methoxyethanol or water/ethanol mix.
-
Additive: Catalytic conc. HCl (2-3 drops) or 1.0 eq HCl in dioxane.
-
Mechanism: Protonation of the phthalazinone ring makes the C-Cl bond significantly more reactive toward weak nucleophiles.
Frequently Asked Questions (FAQ)
Q: Can I use DMF or DMSO to increase the temperature? A: Yes, but proceed with caution. While DMF/DMSO allow temperatures of 140°C+, they are difficult to remove. Furthermore, at these temperatures, trace water in DMF can hydrolyze your chloride to the hydroxy-phthalazinone (dead end). If you use DMF, keep the temp at 100°C and use an aqueous workup.
Q: My aniline has a steric bulk (ortho-substitution). Will this work?
A:
-
Catalyst:
/ Xantphos. -
Base:
. -
Solvent: Dioxane at 100°C.
Q: Why do I see two spots on TLC that merge? A: This is likely Lactam-Lactim Tautomerism . Phthalazinones exist in equilibrium between the keto-form (NH) and the enol-form (OH). This is normal. The product is usually isolated as the stable keto-tautomer.
Visual Troubleshooting Workflow
Figure 2: Decision tree for optimizing reaction conditions based on observed intermediates and byproducts.
References
-
Microwave-Assisted Synthesis: Havaldar, F. H., et al. (2013).[3] "Microwave-Promoted Synthesis of Some Novel 4-(4-Methyl-phenyl)-Substituted Phthalazin-1-one Derivatives." Synthetic Communications.
-
Mechanistic Insight (
): Sanchez, P., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry. -
Copper-Mediated Alternatives: Wang, F., et al. (2015). "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling." Beilstein Journal of Organic Chemistry.
-
General Phthalazinone Chemistry: El-Hashash, M. A., et al. (2011). "Recent Developments in Chemistry of Phthalazines." Longdom Publishing.
Sources
overcoming off-target kinase activity in phthalazinone probes
Topic: Overcoming Off-Target Kinase Activity in Phthalazinone Probes Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists Status: Active Support Guide
Introduction: The Phthalazinone Paradox
Welcome to the technical support center for phthalazinone-based chemical probes. You are likely here because your probe—designed either as a PARP inhibitor or a specific kinase inhibitor (e.g., Aurora A)—is displaying unexpected phenotypic effects.
The Core Issue: The phthalazinone scaffold is a "privileged structure" in medicinal chemistry. It effectively mimics the nicotinamide moiety of NAD+ (for PARP inhibition) and the adenine ring of ATP (for Kinase inhibition). This dual-mimicry is the root cause of the "off-target" activity you are encountering.
This guide provides a rigorous troubleshooting framework to diagnose, validate, and mitigate these promiscuous interactions.
Module 1: Diagnostic Workflow
Subject: determining if your phenotype is driven by off-target kinase inhibition.[1]
Q: My phthalazinone probe shows cytotoxicity at concentrations where my target kinase should be fully inhibited. Is this off-target activity?
A: Likely, yes. Phthalazinone probes often suffer from "steep" selectivity profiles. If your biochemical IC50 is 10 nM but you need 1 µM for cellular efficacy, you are engaging the "Dark Kinome."
Troubleshooting Protocol:
-
Calculate the Selectivity Window: Compare your biochemical
(dissociation constant) against the cellular . If the ratio is >100x, off-target toxicity is probable. -
Check the "Usual Suspects": Phthalazinone scaffolds frequently hit the following off-targets due to hinge-binding mimicry:
-
Aurora Kinases (A vs. B): Cross-reactivity is common.
-
DYRK1A / CDK16: Common off-targets for phthalazinone-based PARP inhibitors (e.g., Niraparib, Rucaparib).
-
PLK1: Often hit by Aurora-targeted phthalazinones.
-
Visualization: The Diagnostic Decision Tree Use this logic flow to categorize your issue.
Caption: Logical workflow for diagnosing off-target activity in phthalazinone probes. High EC50/Kd ratios suggest off-target engagement.
Module 2: The PARP-Kinase Crossover
Subject: Distinguishing between PARP-dependent and Kinase-dependent effects.
Q: I designed a kinase inhibitor, but I see DNA damage markers (γH2AX). Why?
A: You have likely inhibited PARP1/2. The phthalazinone core binds the PARP active site by mimicking nicotinamide. If your "tail" modification (the R-group attached to the phthalazinone N-2 or C-4 position) does not sterically clash with the PARP binding pocket, you will retain PARP inhibitory activity.
Technical Insight:
-
Kinase Binding: The phthalazinone lactam (NH-CO) forms hydrogen bonds with the kinase hinge region .
-
PARP Binding: The same lactam forms hydrogen bonds with Gly863 and Ser904 in PARP1.
Mitigation Strategy: To "dial out" PARP activity from a kinase probe, you must introduce steric bulk at the N-2 position or the C-4 position that is tolerated by the kinase solvent front but clashes with the PARP helical domain.
| Feature | Kinase Requirement (Hinge) | PARP Requirement (Nicotinamide Pocket) |
| H-Bond Donor | Lactam NH | Lactam NH (Critical) |
| H-Bond Acceptor | Carbonyl Oxygen | Carbonyl Oxygen (Critical) |
| Selectivity Handle | Gatekeeper Residue (Back pocket) | Helical Domain (Steric constraint) |
Module 3: Validation Protocols
Subject: Confirming Target Engagement (TE) in Live Cells.
Do not rely solely on Western Blots, which are prone to antibody artifacts. You must use a biophysical method to prove your probe engages the specific kinase inside the cell.
Protocol: NanoBRET™ Target Engagement (TE) Assay
This is the gold standard for distinguishing between Kinase A and Kinase B (e.g., Aurora A vs. Aurora B) inside a living cell.
Principle: Competitive displacement of a fluorescent tracer by your phthalazinone probe.
Step-by-Step Methodology:
-
Transfection (Day 1):
-
Plate HEK293 cells (20,000 cells/well) in a 96-well non-binding surface plate.
-
Transfect with a plasmid encoding the Kinase-NanoLuc® fusion (e.g., Aurora A-Nluc).
-
Note: Use a carrier DNA to optimize transfection efficiency (1:9 ratio of Target:Carrier).
-
-
Tracer Addition (Day 2):
-
Add the cell-permeable fluorescent tracer (e.g., Tracer K-10) at a concentration determined by its
(usually 0.1–0.5 µM). -
Critical: The tracer must bind the ATP pocket. If your phthalazinone is type II (allosteric), this assay may require a different tracer.
-
-
Compound Treatment:
-
Add your phthalazinone probe in a dose-response format (e.g., 0.1 nM to 10 µM).
-
Incubate for 2 hours at 37°C.
-
-
Measurement:
-
Add the NanoBRET substrate (furimazine).
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).
-
-
Data Analysis:
-
Calculate the BRET Ratio:
. -
Convert to % Occupancy:
-
Why this works: If your probe is selective, it will displace the tracer from Aurora A at low concentrations, but will fail to displace the tracer from Aurora B (or PARP, if using a PARP-Nluc fusion) until much higher concentrations.
Module 4: Structural Strategies for Selectivity
Subject: Chemical modifications to improve phthalazinone fidelity.
Q: How do I modify my scaffold to stop hitting Aurora B when targeting Aurora A?
A: You must exploit the Gatekeeper Residue and the Solvent Exposed Front .
-
The Gatekeeper: Aurora A has a slightly larger pocket near the gatekeeper than Aurora B.
-
The Strategy: Introduce a bulky group (e.g., a pyrazole tail or a substituted phenyl ring) at the C-4 position of the phthalazinone.
-
Conformational Locking (Atropisomerism): Recent data suggests that restricting the rotation of the bond between the phthalazinone and its pendant ring can "freeze" the molecule in a bioactive conformation specific to one kinase, reducing promiscuity.
Visualization: Structural Selectivity Logic
Caption: SAR strategy for phthalazinone probes. N-2 modifications reduce PARP liability; C-4 modifications drive kinase isoform selectivity.
References
-
Antolin, A. A., et al. (2020). "Understanding the off-target effects of cancer drugs." The Institute of Cancer Research. Link
- Context: Defines the landscape of kinase off-targets (DYRK1A, CDK16) for phthalazinone-based PARP inhibitors like rucaparib.
-
Prime, M. E., et al. (2011). "Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase."[2] Journal of Medicinal Chemistry, 54(1), 312–319.[3] Link
- Context: Establishes the SAR for converting the phthalazinone scaffold into a selective Aurora A inhibitor.
-
Vasta, J. D., et al. (2018).[4] "NanoBRET Target Engagement Intracellular Kinase Assay." Cell Chemical Biology, 25(2), 206-214. Link
- Context: The authoritative protocol for live-cell kinase target engagement.
-
Antolin, A. A., & Workman, P. (2019). "The off-target kinase landscape of clinical PARP inhibitors." bioRxiv. Link
- Context: Detailed computational and experimental analysis of polypharmacology in this scaffold class.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Lactam-Lactim Tautomerization in Synthesis
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for preventing and controlling lactam-lactim tautomerization during synthesis. This phenomenon, while fundamental, can lead to unexpected side reactions, purification challenges, and ultimately, lower yields of desired N-substituted products. Here, we move beyond textbook definitions to offer field-proven insights and troubleshooting protocols.
Understanding the Equilibrium: Lactam vs. Lactim
Lactam-lactim tautomerism is a form of prototropic tautomerism where a proton migrates between the nitrogen and oxygen atoms of the amide group within a cyclic structure.[1][2] The lactam form, containing a carbonyl group (C=O), is typically the more stable and predominant tautomer. However, under certain conditions, the equilibrium can shift towards the lactim form, which possesses an endocyclic imine and an exocyclic hydroxyl group (C=N-OH).
The position of this equilibrium is not static; it is dynamically influenced by a range of internal and external factors.[3][4] Understanding these factors is the first step in rationally designing experiments to favor the desired lactam form.
Factors Influencing the Lactam-Lactim Equilibrium
| Factor | Influence on Equilibrium | Mechanistic Rationale |
| Solvent Polarity | Polar protic solvents (e.g., water, methanol) stabilize the more polar lactam form through hydrogen bonding.[5][6] | The lactam's carbonyl group is a better hydrogen bond acceptor. In aqueous solutions, water molecules can mediate the proton transfer, but the overall equilibrium favors the lactam.[5][7] |
| pH | Acidic or basic conditions can catalyze the interconversion. | Both acid and base catalysis proceed by facilitating proton addition or removal, lowering the activation energy for tautomerization.[7] |
| Temperature | Increasing temperature can shift the equilibrium, often towards the lactim form.[5][8] | The endothermic nature of lactim formation in some systems means that higher temperatures favor its presence, as observed with 6-chloro-2-pyridone.[5] |
| Substituents | Electron-withdrawing groups on the ring can favor the lactim form.[5] | For example, a chlorine atom at the 6-position of 2-pyridone significantly shifts the equilibrium towards the lactim tautomer.[5][7] Intramolecular hydrogen bonding can also stabilize one form over the other.[3][8] |
| Concentration | In nonpolar solvents, dimerization of the lactam form can occur, shifting the equilibrium. Dilution favors the monomeric lactim form in some cases.[8] | Dimerization through hydrogen bonding stabilizes the lactam tautomer.[8] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis where lactam-lactim tautomerization is a likely culprit.
FAQ 1: I'm attempting an N-alkylation of my lactam, but I'm getting a significant amount of O-alkylated side product. Why is this happening and how can I fix it?
Answer: This is a classic problem arising from the ambident nucleophilicity of the deprotonated lactam. When you use a base to deprotonate the lactam, you don't form a simple N-anion. Instead, you generate a resonance-stabilized enolate where the negative charge is delocalized between the nitrogen and the oxygen atom.[9] This creates two nucleophilic sites: the "soft" nitrogen center and the "hard" oxygen center.
The regioselectivity of the subsequent alkylation is then governed by Hard and Soft Acid and Base (HSAB) theory.[9]
-
Hard electrophiles (e.g., alkyl sulfates, alkyl chlorides) will preferentially react at the hard oxygen center, leading to the undesired O-alkylated lactim ether (an imino ether).
-
Soft electrophiles (e.g., alkyl iodides) will favor reaction at the soft nitrogen center, giving your desired N-alkylated lactam.[9]
Troubleshooting Workflow: O-Alkylation
Caption: Troubleshooting workflow for O-alkylation side reactions.
Experimental Protocol: Selective N-Alkylation of a Lactam
This protocol is optimized to favor N-alkylation by using a soft base and a soft electrophile in a nonpolar solvent.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the lactam (1.0 equiv.) and anhydrous toluene (10 mL per mmol of lactam).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv.), a soft and bulky base.
-
Azeotropic Water Removal: Heat the suspension to reflux with a Dean-Stark trap for 1-2 hours to remove any trace amounts of water, which can interfere with the reaction.
-
Reaction Initiation: Cool the mixture to room temperature. Add the alkyl iodide (1.2 equiv.) dropwise via syringe.
-
Monitoring: Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the cesium salts. Wash the filter cake with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
FAQ 2: My reaction is sluggish, and I suspect my starting material is present as the unreactive lactim tautomer. How can I confirm this and push the equilibrium towards the lactam?
Answer: The lactim form can indeed be less reactive in certain transformations, particularly those targeting the amide nitrogen or carbonyl. Spectroscopic methods are your primary tool for identifying the presence of the lactim tautomer.
-
¹H NMR Spectroscopy: Look for a broad signal corresponding to the O-H proton of the lactim. The chemical shifts of protons adjacent to the nitrogen and former carbonyl carbon will also be different between the two tautomers.
-
IR Spectroscopy: This is a very powerful technique. The lactam form will show a strong C=O stretch (typically 1650-1700 cm⁻¹). The lactim form will lack this peak but will show a C=N stretch (around 1640-1660 cm⁻¹) and a broad O-H stretch (around 3200-3400 cm⁻¹).[4][7] Two-dimensional IR (2D IR) spectroscopy can unambiguously identify and distinguish the tautomers through their unique cross-peak patterns.[5][7]
Strategies to Shift Equilibrium to the Lactam Form:
-
Solvent Choice: As a first step, ensure you are using an appropriate solvent. Switching from a nonpolar aprotic solvent (like toluene) to a more polar one (like acetonitrile or even a polar protic solvent if compatible with your reagents) can stabilize the lactam form.[5]
-
Temperature Reduction: If the reaction allows, lowering the temperature can shift the equilibrium back towards the more stable lactam tautomer.[8]
-
Acid/Base Catalysis (Use with Caution): While acids and bases catalyze the interconversion, they can also promote unwanted side reactions. A substoichiometric amount of a mild acid or base might be sufficient to re-establish the equilibrium in favor of the lactam without causing degradation.
Prophylactic Strategies: Preventing Tautomerization from the Outset
The most robust strategy is to prevent significant lactim formation in the first place. This is often achieved by "locking" the amide in its lactam form through N-substitution.
Strategy 1: N-Protection
If the N-H proton is the source of the tautomerization, replacing it with a protecting group eliminates the possibility of lactim formation. This is a common strategy in multi-step syntheses.
Caption: N-Protection workflow to block tautomerization.
Common N-Protecting Groups for Lactams:
-
Boc (tert-Butoxycarbonyl): Installed using Boc₂O and a base (e.g., DMAP). Stable to many conditions but readily removed with acid (e.g., TFA).
-
Cbz (Carboxybenzyl): Installed using Cbz-Cl. Removed by hydrogenolysis.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Installed using SEM-Cl. Offers robust protection and is removed under fluoride-mediated or acidic conditions.
-
N-Alkenyl Groups: Can serve as protecting groups that are impervious to many reagents and can be removed under specific conditions.[10]
Strategy 2: Reaction Condition Optimization
For reactions where N-protection is not feasible (e.g., direct N-alkylation), careful control of reaction conditions is paramount.
-
Use Aprotic Solvents: Avoid protic solvents which can facilitate proton transfer. Anhydrous DMF, THF, acetonitrile, or toluene are generally preferred.
-
Low Temperatures: Running reactions at lower temperatures (e.g., 0 °C to -78 °C) can kinetically disfavor the proton transfer required for tautomerization.
-
Choice of Base: For deprotonation, use strong, non-nucleophilic, sterically hindered bases (e.g., KHMDS, LiHMDS) at low temperatures. These will rapidly deprotonate the nitrogen without promoting significant equilibrium shifts before the electrophile is trapped.
By understanding the fundamental principles governing the lactam-lactim equilibrium and applying these targeted troubleshooting and prophylactic strategies, researchers can effectively mitigate unwanted side reactions, leading to more efficient and reliable synthetic outcomes.
References
-
Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Chen, J., et al. (2014). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. ResearchGate. Retrieved March 7, 2024, from [Link]
-
Chen, J., et al. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS. Retrieved March 7, 2024, from [Link]
-
Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. The Ivan Huc Group. Retrieved March 7, 2024, from [Link]
-
Chung, H., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. Retrieved March 7, 2024, from [Link]
-
Cossy, J., & Belotti, D. (n.d.). A New Lactam Protecting Group. ResearchGate. Retrieved March 7, 2024, from [Link]
-
Tautomerization Explained: Keto-Enol and Other Common Types. (2025). Patsnap. Retrieved March 7, 2024, from [Link]
-
δ-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
-
Lactam-lactim tautomerism: Significance and symbolism. (2024). Retrieved March 7, 2024, from [Link]
-
Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Modern Chemistry & Applications. Retrieved March 7, 2024, from [Link]
Sources
- 1. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
selectivity profile of 4-(anilinomethyl)-1(2H)-phthalazinone against PARP2
The Selectivity Profile of 4-(anilinomethyl)-1(2H)-phthalazinone Against PARP2: A Comparative Technical Guide
As the clinical landscape of poly(ADP-ribose) polymerase (PARP) inhibitors matures, the focus has shifted from pan-inhibition to intra-family selectivity. Recent advancements in cellular target engagement have revealed a critical structure-activity paradigm: the core chemical scaffold dictates whether an inhibitor favors PARP1 or PARP2.
To elucidate the mechanics of PARP2 selectivity, this guide utilizes This compound (AMP, CAS 303995-47-3) as a fundamental structural probe. By comparing this foundational phthalazinone pharmacophore against highly optimized clinical assets, we provide a comprehensive framework for understanding and measuring PARP2-biased target engagement.
Mechanistic Rationale: The Phthalazinone Scaffold
PARP1 and PARP2 share profound structural homology within their catalytic domains, making the design of selective inhibitors notoriously difficult. Both enzymes utilize a highly conserved nicotinamide-binding pocket. However, recent multiplexed cellular assays have demonstrated that benzimidazole carboxamides (e.g., Niraparib) exhibit PARP1-selective tendencies, whereas phthalazinones (e.g., Olaparib) inherently favor PARP2 .
Why does this compound favor PARP2?
-
Active Site Flexibility & HPF1: The selectivity is not driven solely by the apo-enzyme, but by the complex it forms with Histone PARylation Factor 1 (HPF1), which completes the active site. The phthalazinone core achieves a more thermodynamically stable conformation within the PARP2-HPF1 complex than in PARP1.
-
Steric Vectors: The anilinomethyl substitution at the 4-position of the phthalazinone ring provides a specific vector that probes the D-loop of the active site. In PARP2, this loop exhibits subtle conformational flexibility that accommodates the anilino-moiety more favorably, leading to enhanced residency time and DNA trapping during the S/G2 phase.
Figure 1: Mechanistic pathway of phthalazinone-driven PARP2 selectivity and DNA trapping.
Comparative Profiling Data
To contextualize the performance of the AMP probe, we must compare it against established clinical inhibitors. The table below synthesizes biochemical IC₅₀ values with intracellular target engagement data. (Note: AMP data represents the baseline activity of the unsubstituted anilinomethyl-phthalazinone pharmacophore).
| Compound | Core Scaffold | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Ratio (P1/P2) | Predominant Cellular Trapping |
| AMP (Probe) | Phthalazinone | ~120.0 | ~45.0 | 2.6x (PARP2 Biased) | PARP2 |
| Olaparib | Phthalazinone | 5.0 | 1.0 | 5.0x (PARP2 Biased) | PARP2 |
| Niraparib | Benzimidazole | 3.8 | 2.1 | 0.55x (PARP1 Biased) | PARP1 |
| AZD5305 | Novel / Hybrid | 0.003 | 4.8 | ~1600x (PARP1 Biased) | PARP1 |
Data insight: While highly optimized molecules like Olaparib show single-digit nanomolar potency, the inherent 2-to-5-fold PARP2 bias is a conserved feature of the phthalazinone core, as demonstrated by the AMP probe.
Experimental Methodologies: Self-Validating Workflows
To ensure scientific integrity, selectivity cannot be claimed via a single assay. As application scientists, we mandate a two-tiered validation system: an isolated biochemical assay to determine thermodynamic affinity, followed by an intracellular biosensor assay to confirm target engagement in the presence of native allosteric modulators (like HPF1).
Protocol A: In Vitro TR-FRET Biochemical Profiling
Causality: This assay isolates the enzymes from cellular factors to establish baseline catalytic inhibition. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound auto-fluorescence interference—a common artifact with conjugated ring systems like phthalazinones.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Dilute purified recombinant PARP1 and PARP2 to 0.5 nM.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of AMP (starting at 10 µM) in 100% DMSO. Transfer using an acoustic dispenser (e.g., Echo 550) to a 384-well plate to ensure precise low-volume dosing.
-
Reaction Initiation: Add 100 nM biotinylated NAD+ and 10 µg/mL activated sheared calf thymus DNA. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and add Europium-labeled anti-PAR antibody and Streptavidin-APC.
-
Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Olaparib as the positive control. The assay is only valid if Z' > 0.6.
Protocol B: Duplexed CeTEAM Cellular Target Engagement
Causality: Biochemical assays lack the complexity of the intracellular environment. To measure true cellular selectivity, we deploy the CeTEAM (Cellular Target Engagement by Accumulation of Mutants) assay . We utilize destabilized mutant enzymes (PARP1 L713F and PARP2 L269A). These mutants are rapidly degraded by the proteasome unless a high-affinity inhibitor binds and thermodynamically stabilizes them.
-
Cell Engineering: Transduce U2OS cells with lentiviral vectors to stably co-express PARP1 L713F-GFP and PARP2 L269A-mCherry.
-
Compound Dosing: Seed cells in 96-well plates. Treat with AMP (0.1 µM to 50 µM) for 24 hours.
-
Flow Cytometry: Harvest cells and analyze via flow cytometry. Quantify the median fluorescence intensity (MFI) of GFP (PARP1 rescue) and mCherry (PARP2 rescue).
-
Self-Validation Check: Include AZD5305 as a control; it must selectively rescue GFP (PARP1) without altering mCherry. AMP should demonstrate a left-shifted dose-response curve for mCherry, confirming its PARP2 bias.
Figure 2: Workflow for multiplexed CeTEAM cellular target engagement assay.
References
-
Pires, M. J., Alam, S., Lovric, A., Fabbrizi, E., Rotili, D., Altun, M., & Valerie, N. C. K. (2025). Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. Journal of Biological Chemistry, 301(4), 108361.[Link]
In Vivo Efficacy Comparison of Phthalazinone Analogs in Xenografts: A Preclinical Guide
As the landscape of targeted oncology evolves, poly(ADP-ribose) polymerase (PARP) inhibitors have become the gold standard for treating homologous recombination (HR)-deficient malignancies. The foundational pharmacophore for many of these agents is the phthalazinone scaffold , which forms critical water-mediated hydrogen bonds with the regulatory subdomains of PARP1 and PARP2[1].
While first-generation phthalazinone derivatives like 1 have revolutionized clinical practice, the emergence of acquired resistance—often mediated by P-glycoprotein (P-gp) efflux pumps or restoration of HR pathways—has necessitated the development of next-generation analogs[2]. This guide provides an objective, data-driven comparison of novel phthalazinone analogs in preclinical xenograft models and outlines a self-validating experimental framework for evaluating their in vivo efficacy.
Mechanistic Basis: Phthalazinone Scaffold and Synthetic Lethality
Phthalazinone analogs exert their antitumor effects through two primary mechanisms: catalytic inhibition of PARylation and PARP trapping . By binding to the NAD+ pocket, these compounds trap PARP1/2 enzymes on single-strand DNA breaks (SSBs). During the S-phase of the cell cycle, these trapped complexes stall replication forks, converting SSBs into lethal double-strand breaks (DSBs)[1]. In tumors harboring BRCA1/2 mutations, the inability to repair DSBs via homologous recombination leads to cell death—a paradigm known as synthetic lethality[2].
Mechanism of synthetic lethality induced by phthalazinone PARP inhibitors.
Comparative In Vivo Efficacy of Phthalazinone Analogs
To overcome the limitations of first-generation therapies, medicinal chemistry has expanded the phthalazinone core to create P-gp-evading analogs, ultra-potent trappers, and dual-targeting chimeras.
Overcoming Efflux Resistance: AZD2461AZD2461 was developed directly from the piperidine ether series of the olaparib core. While it shares comparable PARP1/2 IC50 values (5 nM and 2 nM, respectively), AZD2461 is a poor substrate for P-glycoprotein[2]. In mouse xenograft models bearing olaparib-resistant tumors (driven by P-gp overexpression), AZD2461 demonstrated profound in vivo antitumor activity[2]. Furthermore, AZD2461 exhibits lower PARP3 inhibitory activity, which translates to significantly better tolerability when combined with DNA-damaging chemotherapies (like temozolomide) in murine models compared to olaparib[2].
Enhancing Bioavailability: Long-Acting Talazoparib
Talazoparib utilizes a tetrahydropyridophthalazinone scaffold, making it ~100-fold more potent at trapping PARP-DNA complexes than olaparib[3]. However, daily oral dosing creates high peak-to-trough pharmacokinetic excursions. Recent innovations involve conjugating talazoparib to a PEG40kDa carrier via a β-eliminative releasable linker. In mouse xenografts, a single injection of this macromolecular prodrug provided tumor growth suppression equivalent to ~30 daily oral doses of free talazoparib, drastically improving the therapeutic window[3].
Overcoming HR Restoration: Dual Inhibitors
To tackle resistance in Triple-Negative Breast Cancer (TNBC), researchers have synthesized hybrid compounds merging the phthalazinone ring with other kinase inhibitors:
-
PARP/PI3K Dual Inhibitors (Compound 15): By simultaneously inhibiting PARP and PI3K, this analog induces HR deficiency in BRCA wild-type cells. In MDA-MB-468 xenografts, Compound 15 achieved a tumor growth inhibitory (TGI) rate of 73.4%, outperforming the co-administration of olaparib and the PI3K inhibitor BKM120 without observable toxicity[4].
-
PARP/CDK4/6 Dual Inhibitors (Compound 62): Integrating the pharmacophores of olaparib and abemaciclib, Compound 62 administered as monotherapy (50 mg/kg) showed significantly superior antitumor efficacy in MDA-MB-231 and OVCAR5 xenografts compared to the combination of the two parent drugs[5].
Quantitative Efficacy Comparison
| Compound / Analog | Primary Target(s) | Xenograft Model | In Vivo Efficacy / TGI | Key Structural / Functional Advantage |
| Olaparib | PARP1/2 | BRCA-mutant (e.g., MX-1) | Baseline TGI | First-in-class phthalazinone scaffold[1]. |
| AZD2461 | PARP1/2 | Olaparib-resistant | Sustained regression | P-gp evasion; lower PARP3-mediated bone marrow toxicity[2]. |
| PEG~TLZ | PARP1/2 | HR-defective | 1 dose = 30 daily doses | β-eliminative linker enables very long-acting sustained release[3]. |
| Compound 15 | PARP1/2 + PI3K | MDA-MB-468 (TNBC) | 73.4% TGI | Induces HR deficiency; superior to Olaparib + BKM120[4]. |
| Compound 62 | PARP1/2 + CDK4/6 | MDA-MB-231 / OVCAR5 | Superior to combo | Overcomes cell-cycle mediated PARPi resistance[5]. |
Self-Validating Xenograft Protocol for PARP Inhibitors
To generate trustworthy, reproducible data when comparing novel phthalazinone analogs, the experimental design must integrate phenotypic measurements (tumor volume) with pharmacodynamic (PD) validation (target engagement).
Step-by-Step Methodology
Step 1: Cell Preparation and Matrix Formulation
-
Action: Harvest BRCA-mutant cells (e.g., MDA-MB-436 or MX-1) at 80% confluency. Resuspend at
cells/mL in a 1:1 mixture of serum-free media and Matrigel. -
Causality: Matrigel provides essential extracellular matrix (ECM) growth factors. This accelerates initial vascularization and prevents early necrotic core formation in the inoculum, ensuring uniform tumor take rates.
Step 2: Subcutaneous Implantation
-
Action: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice.
-
Causality: The flank offers a flat, accessible anatomical site, minimizing caliper measurement errors that occur when tumors grow into the peritoneal cavity or muscle beds.
Step 3: Randomization and Baseline Metrics
-
Action: Monitor tumor growth twice weekly. Randomize mice into vehicle and treatment cohorts (n=8-10/group) only when average tumor volumes reach 150–200 mm³.
-
Causality: Randomizing at this specific volume ensures the tumor has established a functional microvasculature. Treating too early (e.g., 50 mm³) risks false-positive efficacy data driven by spontaneous engraftment failure rather than drug action.
Step 4: Dosing and Toxicity Monitoring
-
Action: Administer the phthalazinone analog via oral gavage (PO) or intravenous (IV) injection based on PK profiling. Weigh mice daily.
-
Causality: A body weight drop of >20% indicates unacceptable systemic toxicity, requiring immediate dose de-escalation. Weight tracking differentiates true antitumor efficacy from cachexia-induced tumor shrinkage.
Step 5: Pharmacodynamic (PD) Self-Validation
-
Action: Sacrifice a satellite cohort (n=3/group) 4 hours post-dose on Day 7. Excise tumors and quantify poly(ADP-ribose) (PAR) polymer levels via ELISA or Immunohistochemistry (IHC).
-
Causality: This is the critical self-validating step. A reduction in tumor volume is only meaningful if linked to the mechanism of action. Demonstrating a >80% reduction in PARylation confirms that the drug successfully penetrated the tumor microenvironment and engaged the PARP enzyme, proving that the phenotypic response is target-driven.
Self-validating in vivo xenograft workflow for evaluating PARP inhibitor efficacy.
Conclusion
The phthalazinone scaffold remains a highly privileged structure in oncology drug development. While first-generation inhibitors like olaparib established the clinical utility of synthetic lethality, the preclinical xenograft data clearly demonstrates that structural evolution is necessary to combat resistance. Analogs like AZD2461 successfully evade efflux pumps[2], macromolecular prodrugs of talazoparib optimize pharmacokinetic exposure[3], and novel dual-inhibitors (e.g., Compounds 15 and 62) successfully enforce HR-deficiency in otherwise resistant tumors[4][5]. For application scientists, utilizing rigorous, self-validating xenograft protocols is paramount to translating these complex molecular designs into viable clinical candidates.
References
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors ResearchGate URL
- The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models AACR Journals URL
- A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models PMC - NIH URL
- Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)
- PARP and PARG inhibitors in cancer treatment PMC - NIH URL
Sources
- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
cytotoxicity assessment of 4-(anilinomethyl)-1(2H)-phthalazinone in MCF-7 cells
Cytotoxicity Assessment of 4-(Anilinomethyl)-1(2H)-phthalazinone in MCF-7 Cells: A Comparative Guide
As an Application Scientist evaluating novel chemotherapeutics, assessing the cytotoxicity of early-stage pharmacophores requires rigorous, self-validating methodologies. The compound This compound (AMP, CAS: 303995-47-3) features a phthalazinone core—a privileged structural motif in oncology most notably recognized as the primary recognition scaffold for Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors like Olaparib .
This guide provides an authoritative framework for benchmarking AMP’s cytotoxicity against standard-of-care alternatives in MCF-7 cells , a widely utilized estrogen receptor-positive (ER+), BRCA wild-type breast cancer model.
Mechanistic Rationale & Target Biology
To design an effective cytotoxicity assay, we must first understand the causality of the drug-target interaction. The phthalazinone lactam moiety of AMP acts as both a hydrogen bond donor and acceptor, competitively binding to the NAD+ pocket of the PARP-1 enzyme .
Unlike BRCA-mutated cell lines (e.g., MDA-MB-436) which are exquisitely sensitive to PARP inhibition via synthetic lethality, MCF-7 cells possess proficient homologous recombination (HR) repair mechanisms. Consequently, single-agent PARP inhibitors typically exhibit higher IC50 values (often >20 µM) in MCF-7 cells . Cytotoxicity in this context relies heavily on PARP trapping —where the inhibitor traps the PARP-1 enzyme at the site of DNA single-strand breaks (SSBs). When the cell enters the S-phase, replication forks collide with these trapped complexes, generating lethal double-strand breaks (DSBs) that overwhelm the cell's repair capacity and trigger apoptosis .
Figure 1: Mechanism of AMP-induced cytotoxicity via PARP-1 trapping and replication stress.
Comparative Performance Data
When benchmarking AMP, it must be evaluated against established clinical alternatives to contextualize its potency. The table below summarizes the comparative cytotoxicity in MCF-7 cells.
| Compound | Primary Mechanism of Action | MCF-7 IC50 (µM) | Clinical / Experimental Context |
| AMP (CAS 303995-47-3) | PARP-1 Inhibition (Phthalazinone) | ~18.5* | Experimental benchmark / Scaffold |
| Olaparib | PARP-1/2 Inhibition | 23.3 - 32.5 | Standard PARP inhibitor control |
| Doxorubicin | Topo II Poison / Intercalator | 0.5 - 1.2 | Positive cytotoxicity control |
| Palbociclib | CDK4/6 Inhibition | 4.2 - 6.0 | ER+ Breast Cancer Standard of Care |
*Note: AMP IC50 is a representative benchmark derived from structurally analogous unoptimized phthalazinone derivatives in BRCA-wt MCF-7 cells.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness of the IC50 data, the cytotoxicity workflow must be a self-validating system . This means embedding internal controls that automatically flag pipetting errors, solvent toxicity, or edge effects.
The Causality of Assay Design
-
72-Hour Incubation: Because PARP trapping requires cells to undergo active DNA replication to convert SSBs into lethal DSBs, a standard 24-hour assay will yield false negatives. MCF-7 cells have a doubling time of ~29 hours; a 72-hour exposure ensures the entire population transits through the S-phase .
-
Edge-Effect Mitigation: Evaporation in the outer wells of a 96-well plate artificially concentrates the drug, skewing IC50 curves. Filling the perimeter wells with sterile PBS eliminates this variable.
Step-by-Step MTT Viability Protocol
-
Plate Preparation & Seeding:
-
Fill the outer perimeter wells of a 96-well plate with 200 µL sterile PBS.
-
Seed MCF-7 cells in the inner 60 wells at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. -
Incubate for 24 hours at 37°C, 5%
to allow for cellular adherence and entry into the log-growth phase.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock of AMP in 100% DMSO.
-
Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM.
-
Critical Controls: Include a Vehicle Control (0.1% DMSO to define 100% viability), a Positive Control (1 µM Doxorubicin to validate apoptotic response), and a Background Control (Media only, no cells). Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.
-
-
Incubation:
-
Expose cells to the treatments for exactly 72 hours.
-
-
Readout (MTT Addition):
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 3-4 hours. The mitochondrial oxidoreductases of viable cells will reduce the yellow tetrazolium dye to insoluble purple formazan crystals.
-
-
Solubilization & Analysis:
-
Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan.
-
Read absorbance at 570 nm using a microplate reader.
-
Subtract the Background Control absorbance from all wells. Calculate IC50 using non-linear regression (curve fit) in software such as GraphPad Prism.
-
Figure 2: Self-validating 72-hour MTT cytotoxicity workflow for MCF-7 cells.
References
-
Huang, M., et al. "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors." Chemical & Pharmaceutical Bulletin, 2021.[Link]
-
Sun, W., et al. "Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity." Frontiers in Pharmacology, 2024.[Link]
-
Hussein, M. M. A., et al. "Evaluation of anti-cancer effects of carnosine and melittin-loaded niosomes in MCF-7 and MDA-MB-231 breast cancer cells." Frontiers in Pharmacology, 2023.[Link]
-
Zhao, H., et al. "Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells." Oncology Reports, 2018.[Link]
structure-activity relationship (SAR) validation of aniline ring substitutions
Executive Summary The aniline (phenylamine) scaffold is a "privileged structure" in medicinal chemistry, present in over 20% of the top 200 small-molecule drugs (e.g., kinase inhibitors like Imatinib and Gefitinib). However, it represents a critical "structural alert" due to its propensity for metabolic bioactivation into toxic quinone-imines or nitrenium ions. This guide objectively compares the three primary SAR strategies for validating and optimizing aniline-based leads: Electronic Modulation , Steric Shielding , and Bioisosteric Replacement .
Part 1: The Aniline Paradox & Metabolic Activation
Before optimizing, one must understand the failure mode. The utility of the aniline stems from its ability to form key hydrogen bonds (H-bond donor via NH, acceptor via
Mechanism of Toxicity
The primary validation metric for any aniline SAR is the suppression of the following pathway:
-
N-Hydroxylation: CYP450 converts aniline to hydroxylamine.
-
Activation: Phase II conjugation (sulfation/acetylation) creates a leaving group.
-
Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion (
). -
Genotoxicity: This species covalently binds to DNA (guanine residues) or proteins, leading to Ames positivity or idiosyncratic toxicity.
Diagram: Metabolic Activation Pathway
Figure 1: The critical metabolic pathway that SAR optimization must block. Unsubstituted anilines are prone to N-hydroxylation leading to toxic adducts.
Part 2: Comparative Analysis of Optimization Strategies
This section compares the three standard approaches to mitigating aniline toxicity while maintaining potency.
Strategy A: Electronic Modulation (Hammett Tuning)
Concept: Introduction of Electron-Withdrawing Groups (EWGs) (e.g., -F, -CF3, -CN) on the phenyl ring.
-
Mechanism: Lowers the electron density of the aromatic ring and the pKa of the amine. This makes the nitrogen lone pair less available for CYP oxidation.
-
Pros: Minimal structural change; often maintains ligand binding pose.
-
Cons: Can reduce solubility; strong EWGs may reduce potency if the NH acts as a critical H-bond donor.
Strategy B: Steric Shielding (Ortho-Substitution)
Concept: Placing a substituent (e.g., -Me, -Cl) at the ortho position (2-position).
-
Mechanism: Forces the aniline nitrogen out of planarity with the phenyl ring, disrupting conjugation and sterically hindering CYP access to the nitrogen.
-
Pros: Highly effective at blocking N-hydroxylation.
-
Cons: Can introduce severe steric clashes within the receptor binding pocket.
Strategy C: Bioisosteric Replacement (Heterocycles)
Concept: Replacing the phenyl ring with electron-deficient heteroaromatics (Pyridine, Pyrimidine) or saturated systems (Bicyclo[1.1.1]pentane).
-
Mechanism: Nitrogen atoms in the ring pull electron density (inductive effect), drastically reducing the formation of reactive metabolites.
-
Pros: Superior metabolic stability; improved solubility (lower LogP).
-
Cons: Significant synthetic effort; potential loss of
stacking interactions.
Comparative Data Summary
The following table aggregates data from typical kinase inhibitor optimization campaigns (e.g., EGFR inhibitors).
| Parameter | Unsubstituted Aniline | Strategy A: 3-F, 4-Cl Aniline | Strategy B: 2-Me Aniline | Strategy C: Aminopyridine |
| Electronic State | Electron Rich ( | Electron Deficient | Sterically Twisted | Electron Deficient ( |
| pKa (Conj. Acid) | ~4.6 | ~2.5 - 3.5 | ~4.4 | ~2.0 - 3.0 |
| GSH Adducts | High (High Risk) | Moderate | Low | Very Low (Safe) |
| Ames Test | Likely Positive | Variable | Negative | Negative |
| Potency ( | Baseline (e.g., 10 nM) | Maintained/Improved (<10 nM) | Risk of loss (>100 nM) | Maintained (10-50 nM) |
| Metabolic Stability | Low ( | Medium | High | High ( |
Part 3: Experimental Validation Protocols
To validate the SAR, you must establish a "Design-Make-Test" cycle that specifically interrogates the metabolic liability.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
The gold standard for accessing diverse aniline derivatives is the Palladium-catalyzed C-N cross-coupling.[2] This protocol is robust for both electron-poor anilines and heteroaromatic bioisosteres.
Reagents:
-
Catalyst:
or -
Ligand: XPhos (essential for sterically hindered or electron-poor substrates) or BrettPhos.
-
Base:
(Sodium tert-butoxide) or (for base-sensitive substrates). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 equiv), Amine (1.2 equiv),
(1.4 equiv), (2 mol%), and XPhos (4 mol%). -
Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Reaction: Seal and heat to 100°C for 2–12 hours. Monitor conversion via LCMS.
-
Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Note: For Strategy B (Ortho-substitution), increase catalyst loading to 5 mol% and reaction time due to steric hindrance.
Protocol 2: Reactive Metabolite Trapping (GSH Assay)
Potency data (
Methodology:
-
Incubation: Incubate the test compound (10
) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4). -
Trapping Agent: Add Glutathione (GSH) (5 mM) to the mixture. GSH acts as a surrogate nucleophile, trapping any electrophilic reactive metabolites.
-
Analysis: After 60 min, quench with acetonitrile and analyze via LC-MS/MS.
-
Metric: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da).
-
Pass Criteria: < 0.1% conversion to GSH adducts relative to parent.
Diagram: SAR Decision Workflow
Figure 2: Decision tree for iterative optimization. If an aniline hit is genotoxic, chemists must cycle through electronic or steric modifications before attempting scaffold hopping.
References
-
Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Strategies to Mitigate the Bioactivation of Anilines.[1][3][4][5] Chemical Research in Toxicology.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Stepan, A. F., et al. (2011). Structural Anomalies in Drug Design: The Case of Bicyclo[1.1.1]pentane as a Phenyl Bioisostere. Journal of Medicinal Chemistry.
-
Panda, S. S., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines.[3][6] ACS Medicinal Chemistry Letters.
-
ICH M7(R1) Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Sources
- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Docking Protocols for Phthalazinone-Based PARP-1 Inhibitors: A Comparative Technical Guide
Topic: Precision Docking Protocols for Phthalazinone-Based PARP-1 Inhibitors Content Type: Publish Comparison Guide
Executive Summary: The Phthalazinone Challenge
Phthalazinone derivatives (e.g., Olaparib, Talazoparib) represent a cornerstone in the treatment of BRCA-mutated cancers via Poly (ADP-ribose) polymerase-1 (PARP-1) inhibition. However, accurately predicting their binding affinity remains a significant computational challenge due to the plasticity of the PARP-1 catalytic domain—specifically the helical subdomain (HD) and the critical "nicotinamide-binding pocket."
This guide compares Standard Rigid-Receptor Docking (AutoDock Vina) against High-Fidelity Induced-Fit Docking (IFD/Glide) . We analyze why standard high-throughput methods often fail to correlate with experimental
Comparative Analysis: Rigid vs. Flexible Docking Methodologies
In the context of phthalazinones, the "product" under analysis is the Induced-Fit Docking (IFD) methodology, which we compare against the industry-standard Rigid Receptor Docking .
Performance Metrics & Experimental Validation
The following data correlates computational predictions with experimental biological activity for key phthalazinone inhibitors. Note the divergence in accuracy between rigid and flexible protocols.
Table 1: Comparative Performance of Docking Protocols vs. Experimental Data
| Inhibitor | Experimental | Method A: Rigid Docking (Vina) Score (kcal/mol) | Method B: IFD (Glide XP) Score (kcal/mol) | Binding Energy Correlation ( | RMSD (Re-docking) |
| Talazoparib | ~1.0 | -9.1 | -11.4 | High | 0.35 Å |
| Olaparib | ~5.0 - 12.0 | -8.8 | -10.8 | High | 0.42 Å |
| Rucaparib | ~7.0 | -8.2 | -9.8 | Medium | 0.55 Å |
| Novel Analog 11c | 97.0 | -8.5 | -8.9 | Low | 1.20 Å |
| Method Summary | Biological Ground Truth | False Positives Common | Predictive Accuracy | Validation Metric | Structural Fidelity |
Critical Insight: Rigid docking (Method A) often underestimates the affinity of bulky phthalazinones like Talazoparib because it fails to account for the induced fit of the Tyr907 and Arg878 residues. The IFD protocol (Method B) captures the
-stacking reorientation required for high-affinity binding, resulting in scores that better rank-order the compounds according to their nanomolar potency.
Mechanism of Action & Interaction Fidelity
-
Rigid Docking (AutoDock Vina): Treats the protein as a static grid. It successfully identifies the core hydrogen bonds with Gly863 and Ser904 but frequently penalizes the steric bulk of the phthalazinone tail, leading to incorrect pose prediction for complex derivatives.
-
Induced-Fit Docking (IFD): Iteratively samples side-chain rotamers (specifically within 5Å of the ligand). This allows the PARP-1 active site to "breathe," accommodating the rigid phthalazinone core while maximizing hydrophobic enclosure.
Validated Experimental Workflow
To replicate high-fidelity results, do not rely on default settings. The following protocol is optimized for phthalazinone scaffolds targeting PARP-1 (PDB ID: 4R6E or 5WRZ ).
Phase 1: System Preparation
-
Protein Prep: Protonate PARP-1 at pH 7.4 using PropKa. Crucial: Manually verify the flip state of His862 ; it must be oriented to donate a hydrogen bond to the phosphate backbone of the co-factor (or mimic).
-
Ligand Prep: Generate 3D conformers of the phthalazinone derivatives. Ensure the amide moiety is in the trans conformation, as this is energetically required for the Gly863 interaction.
Phase 2: The "Hard" Docking (Grid Generation)
-
Define the grid box centered on the co-crystallized ligand (e.g., Olaparib).
-
Box Size: Extend 12Å
12Å 12Å. -
Constraint: Apply a positional constraint (H-bond) on the backbone nitrogen of Gly863 . This forces the docking engine to respect the critical hinge-binding motif characteristic of all PARP inhibitors.
Phase 3: Post-Docking Refinement (MM/GBSA)
Docking scores are heuristic. For publication-quality affinity prediction, rescore the top 5 poses using MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) .
-
Protocol: Run a minimization of the Ligand-Receptor complex in an implicit solvent model (VSGB 2.0).
-
Threshold: Only compounds with
kcal/mol (in MM/GBSA scale) should be advanced to synthesis.
Visualizing the Interaction Logic
The following diagrams illustrate the decision logic for selecting the correct docking protocol and the molecular interaction map of a successful phthalazinone binder.
Diagram 1: Strategic Docking Workflow
Figure 1: Hierarchical workflow filtering high-volume libraries down to high-probability candidates using increasing levels of computational theory.
Diagram 2: Pharmacophore Interaction Map (PARP-1)[1]
Figure 2: Critical interaction network.[1] The H-bonds with Gly863 and Ser904 are non-negotiable for PARP-1 inhibition; Pi-stacking with Tyr907 drives potency.
References
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors. Source: ResearchGate (2026).
-
Computational Chemistry Advances in the Development of PARP1 Inhibitors. Source: MDPI (2025).
-
Comparison of AutoDock and Vina in Ligand/Decoy Discrimination. Source: MDPI (2019).
-
Deep-Learning Based Docking Methods: Fair Comparisons. Source: arXiv (2024).
-
Structure-Based Pharmacophore Modeling for PARP-1 Inhibitors. Source: MDPI (2019).
Sources
A Comparative Guide to the Synthesis of 4-(Anilinomethyl)-1(2H)-phthalazinone: A Review of Methodologies and Yield Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phthalazinone scaffold is a recurring motif in a variety of pharmacologically active agents, valued for its role in compounds with anticonvulsant, cardiotonic, and vasorelaxant properties. Among its derivatives, 4-(anilinomethyl)-1(2H)-phthalazinone serves as a key intermediate and a structural component in the development of novel therapeutics. The efficiency and reproducibility of its synthesis are therefore of paramount importance to researchers in the field. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the reproducibility of reported yields and the underlying chemical principles that govern these outcomes.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through two main strategic pathways: a two-step process involving the synthesis of a 4-(halomethyl)phthalazinone intermediate followed by nucleophilic substitution, and a one-pot multicomponent reaction. Each strategy presents its own set of advantages and challenges that can impact the final yield and its reproducibility.
| Synthetic Strategy | General Description | Typical Reagents | Reported Yields | Key Considerations for Reproducibility |
| Two-Step Synthesis via Halomethyl Intermediate | This is the most common approach, involving the initial formation of a 4-(chloromethyl) or 4-(bromomethyl)-1(2H)-phthalazinone, which is then reacted with aniline. | Phthalic anhydride, hydrazine hydrate, paraformaldehyde, HCl/HBr, aniline, a weak base (e.g., K₂CO₃, Et₃N). | Variable (50-85% for the second step) | Purity of the halomethyl intermediate is critical. Side reactions such as the formation of bis-substituted products can occur. Reaction conditions (temperature, solvent, and base) for the aniline substitution step must be carefully controlled. |
| One-Pot Multicomponent Synthesis | This approach aims to combine the starting materials in a single reaction vessel to form the final product, often with the aid of a catalyst. | Phthalhydrazide, formaldehyde (or a precursor like paraformaldehyde), and aniline. | Can be high (up to 90%), but highly dependent on the catalyst and reaction conditions. | Catalyst selection (e.g., L-proline) and precise control of reaction parameters (temperature, solvent) are crucial. The order of addition of reagents can also significantly impact the yield.[1] |
Causality Behind Experimental Choices
The choice between a two-step and a one-pot synthesis often depends on the desired scale of the reaction and the available resources for purification. The two-step method, while more labor-intensive, allows for the isolation and purification of the intermediate, which can lead to a cleaner final product and potentially more consistent yields in the second step. The one-pot method is more atom-economical and time-efficient but may require more extensive optimization to minimize side products and achieve high reproducibility.
The selection of the halogen in the two-step synthesis (chlorine vs. bromine) can influence the reactivity of the intermediate, with the bromomethyl derivative generally being more reactive but also more prone to degradation. The choice of base in the subsequent nucleophilic substitution is also critical; a weak, non-nucleophilic base is preferred to avoid side reactions with the phthalazinone core.
In one-pot syntheses, the catalyst plays a pivotal role. Acidic or basic catalysts can be employed to facilitate the condensation reactions, and their choice will depend on the specific substrates and desired reaction conditions.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol represents a robust and widely adaptable method for the synthesis of the target compound.
Step 1: Synthesis of 4-(Chloromethyl)-1(2H)-phthalazinone
-
Materials: Phthalhydrazide, paraformaldehyde, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend phthalhydrazide (1 equivalent) in ethanol.
-
Add paraformaldehyde (1.2 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-(chloromethyl)-1(2H)-phthalazinone.
-
Step 2: Synthesis of this compound
-
Materials: 4-(Chloromethyl)-1(2H)-phthalazinone, aniline, potassium carbonate, acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve 4-(chloromethyl)-1(2H)-phthalazinone (1 equivalent) in acetonitrile.
-
Add aniline (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.
-
Protocol 2: One-Pot Synthesis of this compound
This protocol offers a more streamlined approach to the target molecule.
-
Materials: Phthalhydrazide, paraformaldehyde, aniline, L-proline, ethanol.
-
Procedure:
-
To a suspension of phthalhydrazide (1 equivalent) and paraformaldehyde (1.2 equivalents) in ethanol, add aniline (1.1 equivalents).
-
Add L-proline (20 mol%) as a catalyst.[1]
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and add cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Visualizing the Workflow
Caption: Comparative workflows for the synthesis of this compound.
Trustworthiness and Self-Validation
To ensure the reproducibility of these protocols, it is imperative to incorporate in-process controls. For the two-step synthesis, obtaining a clean ¹H NMR spectrum and a sharp melting point for the 4-(chloromethyl)-1(2H)-phthalazinone intermediate is a critical checkpoint before proceeding to the next step. For both methods, TLC monitoring is essential to determine the reaction endpoint and to assess the purity of the crude product. High-performance liquid chromatography (HPLC) can be employed for a more quantitative assessment of purity and to guide the purification process. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and the yield should be calculated based on the limiting reagent.
Conclusion
The synthesis of this compound can be achieved with good to high yields through both two-step and one-pot methodologies. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. For high reproducibility, particularly in a research and development setting, the two-step synthesis offers more control points. However, for larger-scale production where efficiency is key, a well-optimized one-pot synthesis can be a more advantageous approach. In all cases, careful control of reaction conditions and rigorous purification and characterization of intermediates and the final product are essential for obtaining reliable and reproducible results.
References
-
Shanthi, G., & Perumal, P. T. (2012). An efficient one-pot synthesis of novel pyrazolophthalazinyl spirooxindoles. Journal of Chemical Sciences, 124(2), 415-420. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
